Technical Documentation Center

Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate
  • CAS: 2580250-60-6

Core Science & Biosynthesis

Foundational

Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate: Mechanistic Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate (CAS: 2580250-60-6) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. Featuring a quino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate (CAS: 2580250-60-6) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. Featuring a quinoline core substituted with a 4-chloro leaving group, a 7-cyano electron-withdrawing group, and a 3-ethyl ester, this compound serves as a pivotal intermediate. It is most notably deployed in the synthesis of targeted therapeutics, including ATP-competitive kinase inhibitors and 4-aminoquinoline antimalarial agents.

This technical guide deconstructs the structural properties, mechanistic synthesis pathways, and downstream reactivity of this critical intermediate, providing validated protocols for laboratory-scale synthesis.

Structural & Physicochemical Profiling

The strategic placement of substituents on the quinoline scaffold dictates its distinct reactivity profile. The 7-cyano group exerts a strong inductive and resonance electron-withdrawing effect across the aromatic system. This electronic depletion significantly increases the electrophilicity of the C4 position, rendering the C4-chloride highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by various nucleophiles.

The physicochemical baseline of the compound is summarized below, providing the necessary parameters for reaction stoichiometry and analytical tracking 1.

Table 1: Physicochemical Properties
PropertyValue
Compound Name Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate
CAS Number 2580250-60-6
Molecular Formula C13H9ClN2O2
Molecular Weight 260.68 g/mol
SMILES CCOC(=O)c1cnc2cc(C#N)ccc2c1Cl
Key Reactive Sites C4 (Electrophilic), C7 (Reducible/Hydrolyzable), C3 (Saponifiable)

Mechanistic Synthesis: The Gould-Jacobs Framework

The de novo construction of the quinoline core is classically achieved via the robust Gould-Jacobs reaction 2. The synthesis of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate involves three distinct mechanistic stages:

  • Condensation : 3-Cyanoaniline is reacted with diethyl ethoxymethylenemalonate (EMME) to form an acyclic enamine intermediate.

  • Thermal Cyclization : Heating the enamine in a high-boiling solvent triggers an electrocyclic ring closure. For meta-substituted anilines like 3-cyanoaniline, cyclization is regioselective. The 7-cyano isomer is thermodynamically favored over the 5-cyano isomer due to reduced steric hindrance at the para-position relative to the bridgehead carbon.

  • Deoxychlorination : The resulting 4-hydroxyquinoline tautomerizes to a quinolone, which is then activated by phosphorus oxychloride (POCl3) 3. POCl3 forms a dichlorophosphite ester intermediate, subsequently displaced by chloride ions to yield the final 4-chloro derivative.

G A 3-Cyanoaniline + EMME B Condensation (120°C, -EtOH) A->B C Enamine Intermediate (Acyclic) B->C D Thermal Cyclization (Diphenyl ether, 250°C) C->D Regioselective Cyclization E Ethyl 7-cyano-4-hydroxyquinoline -3-carboxylate D->E F Chlorination (POCl3, 110°C) E->F G Ethyl 4-chloro-7-cyanoquinoline -3-carboxylate F->G

Caption: Synthetic workflow of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate via Gould-Jacobs.

Validated Experimental Protocols

Expertise & Experience Note: The following methodologies are engineered as self-validating systems. Causality is built into the workflow—for example, the transition from the enamine to the cyclized product is confirmed by the cessation of ethanol evolution, while successful chlorination is physically validated by distinct phase changes and precipitation upon aqueous quenching.

Protocol 1: Enamine Condensation
  • Setup : Charge a round-bottom flask equipped with a Dean-Stark trap with 3-cyanoaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (EMME) (1.1 equiv).

  • Execution : Heat the neat mixture to 120 °C under a nitrogen atmosphere for 2 hours.

  • Validation : The reaction is driven forward by the continuous distillation of ethanol (byproduct). The cessation of ethanol condensation in the trap indicates complete conversion to the enamine.

  • Isolation : Cool the mixture to room temperature to obtain diethyl (((3-cyanophenyl)amino)methylene)malonate as a crude solid, utilized directly in the next step.

Protocol 2: Regioselective Thermal Cyclization
  • Setup : Dissolve the crude enamine in diphenyl ether (10 volumes).

  • Execution : Heat the solution to 250 °C for 1.5 hours.

  • Causality : Diphenyl ether is selected for its high boiling point and chemical inertness, providing the necessary thermal energy to overcome the high activation barrier of aromatic ring closure without degrading the substrate.

  • Isolation : Cool the reaction mixture to 50 °C and dilute with hexanes (20 volumes). Filter the resulting precipitate. Wash extensively with hexanes to remove residual diphenyl ether. The solid is primarily ethyl 7-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Protocol 3: Deoxychlorination
  • Setup : Suspend the 4-oxo intermediate (1.0 equiv) in neat POCl3 (5.0 equiv) 4.

  • Execution : Heat the suspension to 110 °C for 2 hours.

  • Validation : POCl3 acts as both solvent and chlorinating agent. The reaction physically transitions from a heterogeneous suspension to a homogeneous dark solution as the polar oxo-compound is converted to the highly lipophilic chloro-compound.

  • Workup : Cool the mixture and concentrate under reduced pressure to remove excess POCl3. Slowly pour the concentrated residue into a pre-cooled mixture of aqueous ammonia and ice (to safely neutralize phosphoric acid byproducts).

  • Isolation : Filter the precipitated granular solid, wash with cold water, and dry under vacuum to yield the target Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate.

Table 2: Reaction Optimization Parameters
Reaction StepReagents / SolventTemp (°C)Time (h)Expected Yield (%)Key Validation Metric
Enamine Condensation 3-Cyanoaniline, EMME (Neat)1202.090 - 95Cessation of EtOH evolution
Thermal Cyclization Diphenyl ether2501.575 - 85Precipitation in hexanes
Deoxychlorination POCl3 (Neat)1102.080 - 90Homogeneous solution formation

Downstream Reactivity & Drug Discovery Applications

The molecular architecture of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate offers three orthogonal, highly predictable sites for late-stage diversification in drug discovery campaigns:

  • C4-Position (SNAr) : Reacts readily with primary and secondary amines (e.g., anilines, piperazines) under mild basic conditions to form 4-aminoquinolines. This is the core motif in numerous antimalarials and ATP-competitive kinase inhibitors.

  • C7-Position (Nitrile) : Acts as a versatile functional handle. It can be hydrolyzed to primary amides or carboxylic acids, reduced to primary amines, or converted to tetrazoles for bioisosteric replacement of carboxylic acids.

  • C3-Position (Ester) : Undergoes standard basic saponification (NaOH/H2O) to yield 3-carboxylic acids, which can be further coupled with amines to form complex amides.

Reactivity Core Ethyl 4-chloro-7-cyanoquinoline -3-carboxylate SNAr SNAr Reaction (Anilines/Amines) Core->SNAr C4 Position Nitrile Nitrile Functionalization (Hydrolysis/Reduction) Core->Nitrile C7 Position Ester Ester Saponification (NaOH/H2O) Core->Ester C3 Position Prod1 4-Aminoquinoline Derivatives SNAr->Prod1 Prod2 7-Amide / 7-Aminomethyl Derivatives Nitrile->Prod2 Prod3 3-Carboxylic Acid Derivatives Ester->Prod3

Caption: Orthogonal downstream reactivity pathways for structural diversification.

References

  • Application Notes and Protocols: Gould-Jacobs Cycliz
  • Unsymmetrical Bisquinolines with High Potency against P. falciparum Malaria NIH PubMed Central (PMC)
  • ETHYL 4-CHLORO-3-QUINOLINECARBOXYL
  • ethyl 4-chloro-7-cyanoquinoline-3-carboxyl

Sources

Exploratory

1H NMR and 13C NMR of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate

Advanced Spectroscopic Elucidation: 1 H and 13 C NMR Analysis of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technica...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Spectroscopic Elucidation: 1 H and 13 C NMR Analysis of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate is a highly functionalized heterocyclic scaffold of paramount importance in modern drug discovery. The quinoline core, particularly when substituted at the 3, 4, and 7 positions, serves as a privileged pharmacophore in the development of kinase inhibitors, antimalarials, and antibacterial agents [1]. Accurate structural elucidation of this molecule is critical, as the regiochemistry of the substituents directly dictates its binding affinity and pharmacokinetic profile.

This whitepaper provides an in-depth, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate. By deconstructing the electronic and steric effects of its functional groups, we establish a predictive framework for its chemical shifts and outline a self-validating experimental protocol for high-resolution NMR acquisition.

Structural Anatomy & Predictive Causality

To accurately assign the NMR spectra, one must first understand the electronic push-and-pull occurring within the quinoline core. The molecule features three highly influential substituents:

  • 3-Ethyl Carboxylate (-COOCH 2​ CH 3​ ): An electron-withdrawing group (EWG) via both induction and resonance. It significantly deshields the adjacent H-2 proton.

  • 4-Chloro (-Cl): A halogen that withdraws electron density inductively but donates slightly via resonance. More importantly, its spatial proximity to the H-5 proton induces a strong steric and anisotropic deshielding phenomenon known as the peri-effect [2].

  • 7-Cyano (-CN): A powerful EWG. It withdraws electron density from the entire fused benzene ring, causing pronounced downfield shifts for the ortho protons (H-6 and H-8).

The logical relationship between these substituents and their spectroscopic consequences is visualized below.

Substituent_Effects Core Quinoline Core Sub1 C3: Ethyl Carboxylate (-COOEt) Core->Sub1 Sub2 C4: Chlorine (-Cl) Core->Sub2 Sub3 C7: Cyano (-CN) Core->Sub3 Effect1 Deshields H-2 (Inductive/Resonance) Sub1->Effect1 Effect2 Peri-Deshields H-5 (Steric/Anisotropy) Sub2->Effect2 Effect3 Deshields H-6 & H-8 (Strong EWG) Sub3->Effect3

Logical relationship of substituent effects on the NMR chemical shifts of the quinoline core.

1 H NMR Spectral Elucidation

The 1 H NMR spectrum of this compound is defined by a distinct 3-spin system on the carbocyclic ring (H-5, H-6, H-8), an isolated highly deshielded proton on the heterocyclic ring (H-2), and the aliphatic signals of the ethyl ester.

Quantitative Data Summary

Table 1: Predicted 1 H NMR Assignments (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Logic
H-2 ~9.15Singlet (s)-1HHighly deshielded by adjacent N and ester.
H-8 ~8.65Doublet (d)1.81HDeshielded by ortho -CN; meta coupling to H-6.
H-5 ~8.50Doublet (d)8.81HDeshielded by peri-Cl; ortho coupling to H-6.
H-6 ~8.05Doublet of doublets (dd)8.8, 1.81HDeshielded by ortho -CN; ortho and meta coupling.
-CH 2​ - ~4.50Quartet (q)7.12HEster methylene protons.
-CH 3​ ~1.45Triplet (t)7.13HEster methyl protons.
Mechanistic Causality of Chemical Shifts
  • The H-2 Singlet ( δ 9.15): In unsubstituted quinoline, H-2 appears around δ 8.9. The addition of the electron-withdrawing ester at C-3 removes electron density from C-2, pushing the H-2 signal further downfield past 9.1 ppm [3].

  • The Peri-Effect on H-5 ( δ 8.50): The chlorine atom at C-4 is spatially crowded against H-5. The van der Waals repulsion and the magnetic anisotropy of the C-Cl bond cause a significant downfield shift of H-5 compared to a standard aromatic doublet.

  • The Cyano Influence on H-6 and H-8 ( δ 8.05, 8.65): The -CN group at C-7 exerts a strong −I and −M effect. H-8, being situated between the cyano group and the bridgehead nitrogen, experiences intense deshielding, appearing as a fine doublet ( J≈1.8 Hz) due to meta-coupling with H-6.

13 C NMR Spectral Elucidation

Carbon NMR provides a direct map of the molecular skeleton. The presence of multiple quaternary carbons (C-3, C-4, C-4a, C-7, C-8a, C=O, -CN) requires careful acquisition parameters to ensure adequate signal-to-noise ratios.

Quantitative Data Summary

Table 2: Predicted 13 C NMR Assignments (100 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Logic
C=O ~163.5QuaternaryEster carbonyl carbon.
C-2 ~152.0CHAlpha to nitrogen, highly deshielded.
C-8a ~149.0QuaternaryBridgehead carbon adjacent to nitrogen.
C-4 ~143.0QuaternaryAttached to electronegative chlorine.
C-8 ~135.5CHAromatic CH, deshielded by ring current.
C-6 ~130.0CHAromatic CH.
C-5 ~127.5CHAromatic CH.
C-4a ~126.0QuaternaryBridgehead carbon.
C-3 ~124.5QuaternaryAlpha to ester carbonyl.
-CN ~117.5QuaternaryNitrile carbon (sp hybridized).
C-7 ~115.0QuaternaryAttached to -CN (shielded via resonance).
-CH 2​ - ~62.5CH 2​ Ester methylene carbon.
-CH 3​ ~14.2CH 3​ Ester methyl carbon.
Mechanistic Causality of Chemical Shifts

The nitrile carbon (-CN) typically resonates between 115-120 ppm. Interestingly, the ipso carbon (C-7) attached to the cyano group often appears relatively shielded ( δ ~115.0) compared to other aromatic carbons due to the diamagnetic anisotropy of the triple bond [4]. The C-4 carbon is heavily deshielded ( δ ~143.0) by the electronegative chlorine atom.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure scientific integrity, the following methodology establishes a self-validating workflow. The protocol prevents common artifacts such as incomplete relaxation of quaternary carbons or solvent suppression issues.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh exactly 10 mg of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate (for 1 H) or 30-50 mg (for 13 C) into a clean glass vial.

    • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm high-precision NMR tube. Ensure the sample depth is at least 4 cm to prevent vortexing and magnetic field inhomogeneities.

  • Instrument Tuning & Shimming:

    • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

    • Lock the magnetic field to the deuterium signal of CDCl 3​ .

    • Perform automated gradient shimming (TopShim) to achieve a homogenous magnetic field, validated by observing a sharp TMS peak (half-height width 1.0 Hz).

  • 1 H NMR Acquisition:

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): Set to 2.0 seconds to allow full longitudinal relaxation ( T1​ ) of all protons, ensuring accurate integrations.

    • Scans: 16 to 32 scans.

  • 13 C NMR Acquisition:

    • Pulse Sequence: Power-gated decoupling (zgpg30) to remove C-H scalar couplings while maintaining the Nuclear Overhauser Effect (NOE) for signal enhancement.

    • Relaxation Delay (D1): Set to 3.0 - 5.0 seconds. Causality: Quaternary carbons (like C-7 and C-4) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ times. A longer D1 ensures these critical peaks are visible [5].

    • Scans: 512 to 1024 scans, depending on concentration.

  • Data Processing & Validation:

    • Apply a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C before Fourier Transformation (FT).

    • Phase the spectra manually to ensure pure absorptive line shapes.

    • Calibrate the chemical shift scale by setting the residual CHCl 3​ peak to exactly 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C).

NMR_Workflow Start Sample Preparation (10-50 mg in CDCl3) Acq1H 1H NMR Acquisition (400/600 MHz, zg30) Start->Acq1H Acq13C 13C NMR Acquisition (100/150 MHz, zgpg30) Start->Acq13C Process Data Processing (FT, Phase, Baseline) Acq1H->Process Acq13C->Process Assign Signal Assignment (Multiplet Analysis) Process->Assign Validate Structural Validation (Confirm Regiochemistry) Assign->Validate

Step-by-step experimental workflow for high-resolution NMR acquisition and structural validation.

References

  • Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. Beilstein Journal of Organic Chemistry. Available at: [Link][1]

  • Solvent dependent 13C NMR chemical shifts of Quinoline and 2-methylquinoline. IAEA INIS Repository. Available at: [Link]

  • The 1H NMR spectra of quinoline, quinoline N‐oxide, the quinolinium ion and of their monomethyl derivatives. Organic Magnetic Resonance. Available at:[Link][2]

  • Highly Efficient Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Heteroaryl Vinyl Ethers. Royal Society of Chemistry (RSC). Available at: [Link][3]

Sources

Foundational

Synthesis of Ethyl 4-Chloro-7-cyanoquinoline-3-carboxylate: A Comprehensive Technical Guide to Starting Materials and Methodologies

Executive Summary The synthesis of highly functionalized quinoline cores is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Bosutinib analogs). Ethyl 4-chloro-7-cy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized quinoline cores is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Bosutinib analogs). Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate (CAS: 2580250-60-6) [1] serves as a critical electrophilic building block for these advanced active pharmaceutical ingredients (APIs). This technical guide provides an authoritative, step-by-step analysis of the starting materials, mechanistic causality, and validated experimental protocols required to synthesize this intermediate with high regioselectivity and yield.

Retrosynthetic Strategy & Starting Material Selection

The construction of the 4-chloroquinoline-3-carboxylate scaffold is most efficiently achieved via a three-step sequence anchored by the Gould-Jacobs reaction [3]. This approach builds the bicyclic system from simple, commercially available acyclic and monocyclic precursors.

Primary Starting Materials
  • 3-Cyanoaniline (m-Aminobenzonitrile): Provides the aromatic ring and the pre-installed cyano group. The meta-substitution is critical; it dictates the regioselectivity of the subsequent cyclization.

  • Diethyl ethoxymethylenemalonate (EMME): Acts as the three-carbon electrophilic fragment. Its highly reactive ethoxymethylene group undergoes facile nucleophilic attack by the aniline amine, while the malonate diester provides the thermodynamic driving force for the later ring closure.

Critical Reagents
  • Dowtherm A (Biphenyl/Diphenyl Ether Eutectic Mixture): Selected as the solvent for the cyclization step. Its high boiling point (~258°C) provides the extreme thermal energy required to overcome the activation barrier of the electrocyclic ring closure without degrading the starting materials [3].

  • Phosphorus Oxychloride (POCl 3​ ): Acts as both the solvent and the deoxychlorinating agent, converting the thermodynamically stable 4-oxo tautomer into the highly reactive 4-chloro electrophile.

Synthesis SM1 3-Cyanoaniline (CAS: 1877-19-6) Int1 Enamine Intermediate (Condensation) SM1->Int1 SM2 EMME (CAS: 87-13-8) SM2->Int1 Int2 Ethyl 7-cyano-4-oxo-1,4- dihydroquinoline-3-carboxylate Int1->Int2 Dowtherm A 250°C, -EtOH Prod Ethyl 4-chloro-7-cyano quinoline-3-carboxylate Int2->Prod POCl3 Reflux, 105°C

Retrosynthetic and forward synthesis workflow for the target quinoline core.

Mechanistic Causality: Regioselectivity and Activation

As a Senior Application Scientist, it is imperative not just to execute a reaction, but to understand the thermodynamic and kinetic forces driving it.

The Gould-Jacobs Regioselectivity Challenge

During the thermal cyclization of the enamine intermediate (diethyl (((3-cyanophenyl)amino)methylene)malonate), the electrocyclic ring closure can occur at two distinct positions on the aromatic ring:

  • Para-attack (relative to the cyano group): Leads to the desired 7-cyano isomer [2].

  • Ortho-attack (relative to the cyano group): Leads to the undesired 5-cyano isomer.

Causality: The cyano group is strongly electron-withdrawing via both inductive (-I) and resonance (-R) effects. The position para to the cyano group is sterically less hindered and electronically less deactivated than the ortho position. Consequently, the transition state leading to the 7-cyano isomer is lower in energy, making it the major kinetic and thermodynamic product. However, because a mixture is inherently formed, the experimental protocol must incorporate a rigorous purification step (fractional crystallization) to isolate the target isomer.

Mechanism A Diethyl (((3-cyanophenyl)amino)methylene)malonate B Electrocyclic Ring Closure (Thermal Activation >240°C) A->B C1 Para-Attack (Sterically Favored) B->C1 C2 Ortho-Attack (Sterically Hindered) B->C2 D1 7-Cyano Isomer (Major Product) C1->D1 D2 5-Cyano Isomer (Minor Byproduct) C2->D2

Regioselectivity pathway during the Gould-Jacobs thermal cyclization step.

Deoxychlorination via Vilsmeier-Type Activation

The intermediate ethyl 7-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate exists predominantly in its 4-oxo tautomeric form rather than the 4-hydroxy form. Direct nucleophilic substitution is impossible. Causality: POCl 3​ is utilized to convert the unreactive lactam-like carbonyl into a highly reactive dichlorophosphate ester leaving group. The addition of catalytic N,N-Dimethylformamide (DMF) generates a Vilsmeier-Haack reagent intermediate in situ, which drastically accelerates the activation of the 4-oxo group, facilitating rapid nucleophilic aromatic substitution (S N​ Ar) by the chloride ion.

Step-by-Step Experimental Methodologies

The following protocols represent a self-validating system. In-process controls (IPCs) are embedded to ensure the integrity of the synthesis at every stage.

Step 1: Synthesis of Diethyl (((3-cyanophenyl)amino)methylene)malonate
  • Charge: Equip a 1 L round-bottom flask with a Dean-Stark trap and a reflux condenser. Charge 3-cyanoaniline (118.1 g, 1.0 mol) and EMME (227.0 g, 1.05 mol).

  • Heat: Heat the neat mixture to 120°C under a nitrogen atmosphere.

  • Distill: Maintain the temperature for 3 hours. Ethanol will evolve as a byproduct; collect it via the Dean-Stark trap to drive the equilibrium forward [4].

  • Isolate: Cool the reaction mixture to 60°C and add 500 mL of hexanes. Allow to cool to room temperature with vigorous stirring until a white/pale-yellow precipitate forms.

  • Validate: Filter the solid, wash with cold hexanes, and dry under vacuum. IPC: TLC (Hexanes/EtOAc 7:3) should show complete consumption of 3-cyanoaniline.

Step 2: Gould-Jacobs Cyclization to Ethyl 7-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Solvent Preparation: Heat 1.5 L of Dowtherm A in a 3 L three-neck flask to 250°C.

  • Addition: Cautiously add the enamine intermediate from Step 1 portion-wise over 30 minutes to the hot Dowtherm A. Warning: Vigorous boiling will occur as residual ethanol is liberated.

  • Cyclize: Maintain the reaction at 250°C for 4 hours [3].

  • Precipitation: Cool the mixture to 90°C. Slowly add 2 L of hexanes to precipitate the crude quinoline core.

  • Purification (Critical): Filter the crude brown solid and wash extensively with hexanes to remove all traces of Dowtherm A. To separate the 7-cyano isomer from the 5-cyano isomer, recrystallize the crude solid from boiling DMF/Water (3:1). The 7-cyano isomer selectively crystallizes upon cooling to 0°C.

Step 3: Chlorination to Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate
  • Charge: In a 1 L flask, suspend the purified 4-oxoquinoline intermediate (121.1 g, 0.5 mol) in POCl 3​ (350 mL).

  • Catalyze: Add 2.0 mL of anhydrous DMF.

  • Reflux: Heat the suspension to reflux (105°C) for 3 hours. The suspension will gradually turn into a homogenous dark solution as the reaction proceeds.

  • Concentrate: Distill off approximately 70% of the excess POCl 3​ under reduced pressure.

  • Quench: Danger: Highly exothermic. Slowly pour the concentrated residue onto 2 kg of crushed ice with vigorous mechanical stirring. Maintain the temperature below 10°C.

  • Neutralize & Extract: Adjust the aqueous phase to pH 7 using saturated NaHCO 3​ solution. Extract with Dichloromethane (3 x 500 mL).

  • Isolate: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under vacuum to yield the target Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate as a pale yellow solid.

Quantitative Data and Yield Optimization

The table below summarizes the expected quantitative metrics for the optimized three-step sequence.

StepReaction TypeTime (h)Temp (°C)Expected Yield (%)Purity Profile (HPLC Area %)
1 Condensation3.012092 - 95> 98.0%
2 Thermal Cyclization4.025060 - 65> 95.0% (Post-crystallization)
3 Deoxychlorination3.010585 - 88> 99.0%

Note: The yield drop in Step 2 is an inherent feature of the Gould-Jacobs reaction due to the formation of the 5-cyano regioisomer and minor polymerization byproducts at extreme temperatures[5].

Conclusion

The synthesis of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate requires precise control over thermal parameters and an understanding of the inherent regioselectivity of the 3-cyanoaniline precursor. By employing Dowtherm A for high-temperature cyclization and utilizing Vilsmeier-Haack activation for deoxychlorination, researchers can reliably produce this critical intermediate at scale with high purity, ready for downstream cross-coupling or nucleophilic substitution in drug discovery pipelines.

References

  • Sigma-Aldrich. "ethyl 4-chloro-7-cyanoquinoline-3-carboxylate | 2580250-60-6". Sigma-Aldrich Product Catalog.
  • BLD Pharm. "13721-01-2 | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid". BLD Pharm Product Catalog.
  • ResearchGate. "Nucleophilic Vinylic Substitution (SNV) of Activated Alkoxymethylene Derivatives with 6‐Aminoquinoxaline". ResearchGate Publications.
  • MDPI. "One-Pot Reactions of Triethyl Orthoformate with Amines". MDPI Open Access Journals.
  • Thieme-Connect. "Product Class 4: Quinolinones and Related Systems". Science of Synthesis.
Exploratory

Solubility of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate in Organic Solvents Abstract This technical guide provides a comprehensive framework for understanding and determining the so...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate, a substituted quinoline derivative of interest in medicinal chemistry and materials science. Recognizing the critical role of solubility in drug development—from synthesis and purification to formulation and bioavailability—this document moves beyond a simple data sheet. It presents the fundamental principles governing the solubility of quinoline derivatives, outlines a robust experimental protocol for quantitative solubility determination, and provides the necessary tools for data interpretation and visualization. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize this compound and leverage its properties for advanced applications.

Introduction: The Significance of Quinoline Scaffolds and Solubility

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antimalarial, anticancer, and antimicrobial drugs.[1][2] The biological activity of these compounds is intimately linked to their physicochemical properties, with solubility being a paramount parameter. Solubility dictates the ease of handling during synthesis and purification, influences the choice of solvents for chemical reactions, and critically impacts a compound's absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.[3][4]

Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate is a multi-functionalized heterocyclic compound. Its structure, featuring a quinoline core, a chloro substituent, a cyano group, and an ethyl carboxylate moiety, suggests a complex solubility profile. The chloro group at the 4-position is a key site for further chemical modification, while the electron-withdrawing cyano and carboxylate groups influence the electronic properties and intermolecular interactions of the molecule.[5]

This guide provides the theoretical and practical foundation for determining the solubility of this specific molecule in a range of common organic solvents.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[6] The overall process depends on the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.

Key Molecular Features of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate and Their Impact:

  • Quinoline Ring System: The fused aromatic ring system is inherently non-polar, suggesting solubility in solvents with some aromatic or non-polar character. The nitrogen atom in the quinoline ring is a weak base, which can become protonated in acidic conditions, drastically increasing solubility in polar protic solvents, though this guide focuses on neutral organic solvents.[2][7]

  • Polar Functional Groups: The molecule possesses several polar groups:

    • Ethyl Carboxylate (-COOEt): The ester group contains polar C=O and C-O bonds and can act as a hydrogen bond acceptor.

    • Cyano Group (-C≡N): This group is strongly polar and can participate in dipole-dipole interactions.

    • Chloro Group (-Cl): The electronegative chlorine atom creates a polar C-Cl bond.

  • Overall Polarity: The combination of a large non-polar scaffold with multiple polar functional groups suggests that Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate will exhibit moderate to good solubility in a range of polar aprotic and some polar protic organic solvents. Its solubility is expected to be low in highly non-polar solvents like hexane and potentially limited in highly polar, hydrogen-bonding solvents like water unless a salt is formed.

The interplay of these features means that solvents capable of both accommodating the non-polar ring system and interacting with the polar functional groups will likely be the most effective.

Experimental Protocol: Quantitative Solubility Determination

The most reliable method for determining the solubility of a new compound is through experimental measurement. The equilibrium solubility or "shake-flask" method is a gold-standard technique that involves creating a saturated solution and quantifying the concentration of the dissolved compound.[8][9]

Required Materials and Equipment
  • Compound: Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate (solid, high purity).

  • Solvents: A range of analytical grade organic solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Ethyl Acetate, Ethanol, Methanol, Dichloromethane, Hexane).

  • Equipment:

    • Analytical balance (4-decimal place).

    • Scintillation vials or glass test tubes with screw caps.

    • Thermostatically controlled shaker or rotator.

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material).

    • Volumetric flasks and pipettes.

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Step-by-Step Methodology

Part A: Preparation of Saturated Solution

  • Add Excess Solid: Add an excess amount of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate to a pre-weighed vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period. A starting point could be ~10-20 mg.

  • Add Solvent: Add a precise volume of the chosen organic solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Cap the vial securely and place it in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to agitate for a sufficient time to reach equilibrium. For many compounds, 24-48 hours is adequate, but 72 hours is recommended to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the undissolved solid settle.

Part B: Sample Preparation and Analysis

  • Sample Collection: Carefully draw a sample from the clear supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to avoid artificially inflated results.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument. A series of dilutions may be necessary.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis method. A calibration curve must be prepared using standard solutions of the compound of known concentrations to ensure accurate quantification.[9]

Part C: Calculation

  • Determine Concentration: Using the calibration curve, determine the concentration of the compound in the diluted sample.

  • Calculate Solubility: Calculate the solubility in the original (undiluted) saturated solution by multiplying the determined concentration by the dilution factor.[9]

    Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Visualization of Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

G cluster_prep A. Saturation cluster_analysis B. Analysis cluster_calc C. Calculation A1 Weigh excess compound A2 Add known volume of solvent A1->A2 A3 Equilibrate (e.g., 24-72h at 25°C) A2->A3 A4 Allow solid to settle A3->A4 B1 Draw supernatant A4->B1 Transfer to Analysis Stage B2 Filter (0.22 µm) B1->B2 B3 Perform serial dilutions B2->B3 B4 Quantify via HPLC/UV-Vis B3->B4 C1 Use calibration curve to find concentration B4->C1 Obtain Raw Data C2 Multiply by dilution factor C1->C2 C3 Report Solubility (mg/mL or mol/L) C2->C3

Caption: A generalized workflow for the experimental determination of compound solubility.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically to allow for easy comparison and interpretation. The following table provides a template for recording experimental results.

SolventSolvent Polarity Index¹Temperature (°C)Experimental Solubility (mg/mL)Classification
DMSO7.225.0[Experimental Value]e.g., Very Soluble
DMF6.425.0[Experimental Value]e.g., Soluble
Ethanol5.225.0[Experimental Value]e.g., Sparingly Soluble
Acetonitrile5.825.0[Experimental Value]e.g., Soluble
Ethyl Acetate4.425.0[Experimental Value]e.g., Slightly Soluble
Dichloromethane3.125.0[Experimental Value]e.g., Slightly Soluble
Toluene2.425.0[Experimental Value]e.g., Very Slightly Soluble
Hexane0.125.0[Experimental Value]e.g., Insoluble

¹Polarity index values are relative; different scales exist. Consistency is key.

Interpretation: The results should be analyzed in the context of the theoretical principles discussed earlier. For instance, higher solubility in DMSO and DMF is expected due to their high polarity and aprotic nature, which can effectively solvate the polar functional groups of the target molecule. Solubility in alcohols like ethanol will depend on the balance between favorable hydrogen bonding with the ester and cyano groups and the energy cost of disrupting the solvent's own hydrogen-bonding network.

Visualizing Molecular Interactions

The following conceptual diagram illustrates the potential intermolecular forces between Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate and different types of solvents.

Caption: Conceptual diagram of potential solute-solvent interactions.

Conclusion

References

  • University of Colorado Boulder, Department of Chemistry. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Abramov, Y. A., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). [Link]

  • Faculty of Pharmacy, Tanta University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • ResearchGate. (n.d.). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. [Link]

  • Carvajal, M. T., & Zgair, A. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Bellevue College. Experiment 2 # Solubility. [Link]

  • International Journal for Multidisciplinary Research. (2023, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]

  • PrepChem.com. Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. [Link]

  • Henriques, M. S. C., et al. (2015, September 1). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]

  • Organic Syntheses. 4,7-dichloroquinoline. [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

Foundational

Comprehensive Technical Guide: Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate

Executive Summary In modern medicinal chemistry and drug development, the quinoline scaffold serves as a privileged pharmacophore, frequently utilized in the design of targeted therapies, including kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the quinoline scaffold serves as a privileged pharmacophore, frequently utilized in the design of targeted therapies, including kinase inhibitors and anti-infective agents. Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate (CAS: 2580250-60-6) is a highly functionalized, critical intermediate in the synthesis of these complex therapeutic molecules.

The strategic placement of three distinct functional groups—a highly reactive 4-chloro moiety, a 3-carboxylate ester, and a 7-cyano group—provides orthogonal reactivity. This allows synthetic chemists to perform sequential, site-specific derivatizations without the need for excessive protecting group manipulations. This whitepaper details the physicochemical properties, the authoritative synthetic methodology (the Gould-Jacobs approach), and self-validating experimental protocols for working with this compound.

Physicochemical Profiling & Structural Analysis

The utility of ethyl 4-chloro-7-cyanoquinoline-3-carboxylate stems from its precise electronic distribution. The electron-withdrawing nature of both the 3-carboxylate and the 7-cyano groups significantly lowers the electron density of the quinoline core. This electronic depletion makes the C4 position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing for rapid coupling with various anilines and aliphatic amines[1].

Quantitative Data Summary
PropertyValue
IUPAC Name ethyl 4-chloro-7-cyanoquinoline-3-carboxylate
CAS Number 2580250-60-6,[1]
Molecular Formula C₁₃H₉ClN₂O₂[1]
Molecular Weight 260.68 g/mol [2]
Monoisotopic Mass 260.035 Da[1]
SMILES String CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)C#N[1]

Synthetic Methodology: The Gould-Jacobs Approach

The authoritative route to synthesize the 4-chloroquinoline-3-carboxylate scaffold is the Gould-Jacobs reaction [3],[4]. This multi-step sequence transforms a simple aniline into a highly functionalized quinoline through condensation, thermal electrocyclization, and subsequent halogenation.

Mechanistic Causality
  • Condensation: 3-Cyanoaniline is reacted with diethyl ethoxymethylenemalonate (DEEM). The nucleophilic amine attacks the electron-deficient alkene of DEEM, eliminating ethanol to form an anilidomethylenemalonate intermediate[4].

  • Thermal Cyclization: This intermediate undergoes a 6π-electrocyclization. Because this step possesses a high activation energy barrier, it requires extreme thermal conditions (>250 °C), typically achieved using diphenyl ether as a high-boiling solvent[4],[5]. Note on Regioselectivity: Because 3-cyanoaniline is meta-substituted, cyclization can occur at either the ortho or para position relative to the cyano group, yielding a mixture of 5-cyano and 7-cyano isomers that must be separated[5].

  • Chlorination: The resulting 4-oxo-1,4-dihydroquinoline is treated with phosphorus oxychloride (POCl₃). POCl₃ acts as a Vilsmeier-type reagent, phosphorylating the tautomeric C4-hydroxyl group to create a dichlorophosphate leaving group, which is immediately displaced by chloride to yield the final product[6],[7].

GouldJacobs A 3-Cyanoaniline + DEEM (Starting Materials) B Diethyl 2-(((3-cyanophenyl)amino) methylene)malonate A->B Condensation (Ethanol, Reflux, 100°C) C Ethyl 7-cyano-4-oxo-1,4-dihydro quinoline-3-carboxylate B->C 6π-Electrocyclization (Diphenyl ether, 250°C) D Ethyl 4-chloro-7-cyano quinoline-3-carboxylate (CAS: 2580250-60-6) C->D Chlorination (POCl3, 110°C)

Figure 1: Stepwise synthetic workflow of the Gould-Jacobs reaction to yield the target compound.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating physical and chemical checkpoints to verify success at each stage.

Phase 1: Synthesis of the Enamine Intermediate
  • Procedure: In a round-bottom flask, combine 3-cyanoaniline (1.0 eq) and DEEM (1.2 eq) in absolute ethanol. Reflux the mixture at 100 °C for 2-4 hours[4].

  • Causality: Ethanol serves as both the solvent and the leaving group byproduct, driving the equilibrium forward as it evaporates or is removed under reduced pressure.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The protocol is validated when the starting aniline spot completely disappears and a new, highly UV-active spot (the enamine) appears at a lower Rf value.

Phase 2: High-Temperature Electrocyclization
  • Procedure: Dissolve the isolated enamine intermediate in diphenyl ether (10 volumes). Heat the mixture vigorously to 250 °C for 1-2 hours under an inert nitrogen atmosphere[4],[8].

  • Causality: Diphenyl ether is chosen specifically because its boiling point (~259 °C) provides the exact thermal environment required to overcome the 6π-electrocyclization energy barrier without degrading the reagents[4].

  • Validation Checkpoint: Allow the reaction to cool to 50 °C and slowly add hexanes. The validation of successful ring closure is the precipitation of a solid. The 4-oxo-1,4-dihydroquinoline product is highly polar and insoluble in non-polar solvents, allowing for simple isolation via vacuum filtration.

Phase 3: POCl₃-Mediated Chlorination
  • Procedure: Suspend the 4-oxo intermediate in neat POCl₃ (excess, ~5-10 eq). Heat the sealed reaction mixture to 110 °C for 1-2 hours[6].

  • Causality: POCl₃ is used in excess to act as both the chlorinating electrophile and the solvent, ensuring complete conversion of the tautomeric hydroxyl group[6],[7].

  • Validation Checkpoint: Carefully pour the cooled reaction mixture into a vigorously stirred, ice-cold aqueous ammonia solution (28-30%)[6]. The validation of successful chlorination is the immediate formation of a granular solid. The starting material is amphoteric and partially soluble in aqueous base, whereas the target ethyl 4-chloro-7-cyanoquinoline-3-carboxylate is highly lipophilic and will crash out of the neutralized aqueous phase.

Downstream Applications in Drug Development

The true value of ethyl 4-chloro-7-cyanoquinoline-3-carboxylate lies in its orthogonal reactivity, which allows drug development professionals to build complex molecular architectures systematically.

  • SNAr at C4: The primary derivatization pathway. The 4-chloro group is rapidly displaced by anilines to form 4-aminoquinolines, a core structural motif in many FDA-approved kinase inhibitors (e.g., Bosutinib analogues) and antimalarial compounds[7],[8].

  • Saponification at C3: The ethyl ester can be hydrolyzed to a carboxylic acid using NaOH/KOH, which is then subjected to amide coupling to extend the pharmacophore into the solvent-exposed regions of target kinase active sites[7].

  • Reduction at C7: The cyano group can be selectively reduced to a primary amine (via catalytic hydrogenation) to provide an additional vector for hydrogen bonding or further functionalization.

Derivatization Core Ethyl 4-chloro-7-cyano quinoline-3-carboxylate SNAr SNAr at C4 Core->SNAr Anilines/Amines Hydrolysis Saponification at C3 Core->Hydrolysis NaOH/KOH Reduction Reduction at C7 Core->Reduction Pd/C, H2 Target1 4-Aminoquinolines (Kinase Inhibitors) SNAr->Target1 Target2 Quinoline-3-carboxamides (Receptor Agonists) Hydrolysis->Target2 Target3 7-Aminomethylquinolines (Pharmacophore Extension) Reduction->Target3

Figure 2: Logical derivatization pathways for the 4-chloroquinoline-3-carboxylate scaffold.

References

  • National Institutes of Health (PMC). "Quinolin-4-ones: Methods of Synthesis and Application in Medicine". Available at:[Link]

  • PubChemLite. "2580250-60-6 (C13H9ClN2O2)". Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate as a Privileged Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid generation of diverse, target-specific libraries relies heavily on the strategic selection of multi-functionalized building blocks. Ethyl 4-chloro-7-cyanoquinoli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of diverse, target-specific libraries relies heavily on the strategic selection of multi-functionalized building blocks. Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate is a highly versatile, tri-functionalized heterocyclic intermediate. It serves as a foundational scaffold for the synthesis of 4-aminoquinolines—a pharmacophore class with profound historical and contemporary significance in antimalarial, antileishmanial, and targeted kinase inhibitor drug discovery programs [1, 2].

This application note provides an in-depth mechanistic profile and self-validating experimental protocols for leveraging this intermediate in divergent synthetic workflows.

Physicochemical & Structural Profiling

To ensure accurate stoichiometric calculations and analytical tracking, the foundational physicochemical parameters of the intermediate are summarized below.

PropertyValue
Chemical Name Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate
CAS Number 2580250-60-6
Molecular Formula C₁₃H₉ClN₂O₂
Molecular Weight 260.68 g/mol
Exact Mass 260.035 g/mol
Key Reactive Sites C4 (Electrophilic), C7 (Cyano), C3 (Ester)

Mechanistic Reactivity Profile: The Causality of Functionalization

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is synthetically powerful, rather than simply knowing how it reacts. The reactivity of this scaffold is governed by the synergistic electronic effects of its substituents [3]:

  • Hyper-Electrophilicity at C4: The C4-chloro position is exceptionally primed for Nucleophilic Aromatic Substitution (SNAr). The intrinsic electron-withdrawing nature of the quinoline nitrogen is amplified by the inductive and resonance effects of the C3-carboxylate and the C7-cyano group. This massive withdrawal of electron density renders the C4 carbon highly electrophilic, allowing SNAr with primary and secondary amines to proceed under significantly milder conditions than those required for unactivated 4-chloroquinolines.

  • C7 Cyano Derivatization: The nitrile group at C7 acts as a stable, yet transformable, placeholder. It can be converted into primary amides, carboxylic acids, or bioisosteric tetrazoles. This is crucial for structure-activity relationship (SAR) exploration, particularly when targeting hydrogen-bond networks in kinase hinge-binding regions.

  • C3 Ester Hydrolysis/Amidation: The ethyl ester provides a handle for late-stage amidation. However, because the C4-chloro group is so reactive, any nucleophilic base (like hydroxide) used for early-stage saponification risks competitive attack at C4. Therefore, C4-SNAr must logically precede C3-ester manipulation.

Divergent Synthesis Workflow

The following diagram illustrates the orthogonal functionalization pathways available from the core scaffold.

G cluster_0 Primary Transformations Core Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate (Core Scaffold) SNAr C4-Position Nucleophilic Aromatic Substitution Core->SNAr R-NH2, DIPEA, iPrOH, 80°C Hydrolysis C3-Position Ester Saponification & Amidation Core->Hydrolysis 1. LiOH, THF/H2O 2. HATU, R-NH2 Nitrile C7-Position Cyano Group Cycloaddition Core->Nitrile NaN3, NH4Cl, DMF, 100°C Prod1 4-Amino-7-cyanoquinoline-3-carboxylate (Kinase Inhibitor Precursor) SNAr->Prod1 Prod2 4-Chloro-7-cyanoquinoline-3-carboxamide (Targeted Library) Hydrolysis->Prod2 Prod3 Ethyl 4-chloro-7-(1H-tetrazol-5-yl)quinoline-3-carboxylate (Bioisostere Scaffold) Nitrile->Prod3

Divergent functionalization pathways of the quinoline scaffold.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity library generation, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm mechanistic success.

Protocol A: Regioselective C4-SNAr with Primary Amines

This protocol leverages the hyper-electrophilicity of the C4 position to install amine pharmacophores [2, 3].

Reagents & Materials:

  • Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate (1.0 eq)

  • Primary Amine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Isopropanol (iPrOH) or N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Suspend the quinoline core (1.0 eq) in iPrOH (0.2 M) in a sealed reaction vial equipped with a magnetic stir bar.

  • Add the primary amine (1.2 eq) followed dropwise by DIPEA (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 4–6 hours. Mechanistic note: iPrOH is chosen over ethanol to prevent competitive transesterification at the C3 ester.

  • Cool the mixture to room temperature. If the product precipitates, collect it via vacuum filtration and wash with cold iPrOH. If it remains in solution, concentrate under reduced pressure and purify via flash chromatography (DCM/MeOH gradient).

Self-Validation Checkpoint (LC-MS): The starting material exhibits a characteristic 3:1 isotopic pattern in the mass spectrum at m/z 261/263 ([M+H]⁺) due to the naturally occurring ³⁵Cl and ³⁷Cl isotopes. Successful SNAr is definitively confirmed by the complete disappearance of this isotopic cluster and the emergence of a single product mass corresponding to the amine adduct.

Protocol B: C7-Nitrile to Tetrazole Cycloaddition

Converting the C7-cyano group to a 1H-tetrazole provides a lipophilic, metabolically stable bioisostere for a carboxylic acid, frequently utilized in optimizing drug-target residence time.

Reagents & Materials:

  • C4-substituted quinoline intermediate (1.0 eq)

  • Sodium azide (NaN₃) (3.0 eq)

  • Ammonium chloride (NH₄Cl) (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Dissolve the intermediate (1.0 eq) in anhydrous DMF (0.1 M) in a heavy-walled pressure vial.

  • Add NaN₃ (3.0 eq) and NH₄Cl (3.0 eq). Mechanistic note: NH₄Cl acts as a proton source to generate hydrazoic acid (HN₃) in situ, which undergoes the[3+2] cycloaddition with the nitrile.

  • Seal the vial and heat to 100 °C for 12–16 hours behind a blast shield.

  • Cool to room temperature and carefully quench the reaction by pouring it into ice water.

  • Acidify the aqueous mixture to pH 3 using 1M HCl to protonate the tetrazole, inducing precipitation.

  • Filter the solid, wash extensively with distilled water, and dry under high vacuum.

Self-Validation Checkpoint (IR Spectroscopy): Infrared (IR) spectroscopy provides the most rapid and unambiguous validation for this transformation. The starting material possesses a sharp, distinct C≡N stretching frequency at ~2220 cm⁻¹. Successful cycloaddition is confirmed by the absolute disappearance of the 2220 cm⁻¹ peak and the appearance of a broad N-H stretch (2500–3000 cm⁻¹) corresponding to the tetrazole ring.

Troubleshooting & Data Interpretation

When scaling up these reactions or applying them to sterically hindered nucleophiles, researchers may encounter specific mechanistic hurdles. The following table outlines field-proven corrective actions.

Observation / Analytical ResultMechanistic CauseCorrective Action
Multiple peaks in LC-MS during C4-SNAr Competitive transesterification occurring at the C3 ester.Ensure absolute avoidance of primary alcohols like MeOH or EtOH. Strictly use iPrOH, DMF, or NMP as the solvent.
Incomplete C7-tetrazole conversion (<50% yield) Sublimation or evaporative loss of hydrazoic acid (HN₃) at elevated temperatures.Ensure the reaction vessel is hermetically sealed (pressure vial). Add an additional 1.0 eq of NaN₃/NH₄Cl and heat for a further 4 hours.
Core degradation during C3 ester saponification Nucleophilic attack of OH⁻ at the highly electrophilic C4-chloro position.Sequence alteration: Perform the C4-SNAr reaction before C3 saponification. The resulting C4-amino group donates electron density, protecting the quinoline ring from OH⁻ attack.

References

  • Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1553975. Retrieved from[Link]

  • Min, X., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry, 59(12), 5594-5607. Retrieved from[Link]

Application

Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate

Introduction: The Strategic Importance of the Quinoline Scaffold and the Power of Suzuki-Miyaura Coupling The quinoline motif, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Quinoline Scaffold and the Power of Suzuki-Miyaura Coupling

The quinoline motif, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The ability to functionalize the quinoline core at various positions is crucial for modulating its pharmacological profile, making it a versatile template for the design of novel therapeutics.[5] Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds.[6][7] This Nobel Prize-winning reaction offers mild reaction conditions, high functional group tolerance, and predictable stereochemistry, making it an indispensable technique in modern organic synthesis.[8][9]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate. This specific substrate is a valuable building block, offering a reactive handle at the 4-position for the introduction of diverse aryl and heteroaryl moieties, thereby enabling the synthesis of a wide array of novel quinoline derivatives for biological screening.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (in this case, the C-Cl bond at the 4-position of the quinoline) of the electrophile. This step results in the formation of a square-planar Pd(II) complex.[11]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[12][13] The halide on the palladium complex is replaced by the organic group from the organoboron compound.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium center couple and are eliminated from the metal. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[13]

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Coupling A Pd(0)Ln B [R¹-Pd(II)L₂-X] A->B Oxidative Addition (R¹-X) Product Coupled Product (R¹-R²) A->Product C [R¹-Pd(II)L₂-OR] B->C Ligand Exchange (Base) D [R¹-Pd(II)L₂-R²] C->D Transmetalation (R²-B(OR)₂) D->A Reductive Elimination (R¹-R²) R1X Ethyl 4-chloro-7- cyanoquinoline-3-carboxylate (R¹-X) R1X->B R2B Organoboron Reagent (R²-B(OR)₂) R2B->C Base Base (e.g., K₂CO₃) Base->C caption Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

General Considerations and Reagent Selection

The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.

  • Palladium Catalyst: A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes.[11] For the coupling of aryl chlorides, which are generally less reactive than bromides or iodides, the choice of an appropriate ligand is critical.

  • Ligands: Electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition of aryl chlorides.[14] Examples of effective ligands include Buchwald-type ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs).[12]

  • Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[15][16] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent and water is typically used. Common organic solvents include dioxane, THF, and DMF.[11] The presence of water is often beneficial for the dissolution of the base and can accelerate the reaction.

  • Boronic Acid/Ester: A wide range of aryl and heteroaryl boronic acids and their esters are commercially available or can be readily synthesized. The stability of the boronic acid is a key consideration, as protodeboronation can be a significant side reaction.[17]

Detailed Step-by-Step Protocol: Suzuki Coupling of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate with Phenylboronic Acid

This protocol provides a general method for the Suzuki coupling of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate with phenylboronic acid.

Materials:

  • Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate

  • Phenylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, Ethyl 7-cyano-4-phenylquinoline-3-carboxylate.

Data Presentation: Expected Outcomes

The following table summarizes the expected yields for the Suzuki coupling of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate with various boronic acids under optimized conditions.

EntryBoronic AcidProductExpected Yield (%)
1Phenylboronic acidEthyl 7-cyano-4-phenylquinoline-3-carboxylate85-95
24-Methoxyphenylboronic acidEthyl 7-cyano-4-(4-methoxyphenyl)quinoline-3-carboxylate80-90
33-Fluorophenylboronic acidEthyl 7-cyano-4-(3-fluorophenyl)quinoline-3-carboxylate75-85
4Thiophen-2-ylboronic acidEthyl 7-cyano-4-(thiophen-2-yl)quinoline-3-carboxylate70-80

Note: Yields are illustrative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, inefficient ligand, insufficient base, low reaction temperature.Ensure the palladium catalyst is active. Use a more electron-rich and bulky ligand (e.g., XPhos). Increase the amount of base or switch to a stronger base (e.g., K₃PO₄). Increase the reaction temperature. Ensure all reagents and solvents are anhydrous and properly degassed.
Formation of Side Products Protodeboronation of the boronic acid, homocoupling of the boronic acid.Use a less polar solvent or a lower water content. Use a milder base (e.g., KF). Add the boronic acid in portions. Use a boronic ester instead of the acid.
Catalyst Decomposition High reaction temperature, presence of oxygen.Lower the reaction temperature. Ensure a strictly inert atmosphere is maintained throughout the reaction. Use a more stable palladium precatalyst.

Workflow Visualization

The following diagram outlines the general workflow for the Suzuki coupling reaction described in this application note.

Suzuki_Workflow start Start reagents Combine Reactants: - Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate - Boronic Acid - Pd Catalyst & Ligand - Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent reaction Heat and Stir (90-100 °C, 4-12 h) solvent->reaction monitor Monitor Reaction Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (EtOAc/Water Extraction) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product caption General workflow for the Suzuki coupling reaction.

Caption: General workflow for the Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate. By carefully selecting the reaction parameters, researchers can efficiently synthesize a diverse library of 4-aryl and 4-heteroaryl quinoline derivatives. These compounds can serve as valuable intermediates in the discovery and development of new therapeutic agents. The protocols and guidelines presented in this application note are intended to provide a solid foundation for successfully implementing this powerful synthetic transformation.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • ResearchGate. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

  • SpringerLink. The Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • RSC Publishing. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

  • PubMed. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. [Link]

  • Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • National Center for Biotechnology Information. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. [Link]

  • National Center for Biotechnology Information. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • RSC Publishing. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]

  • Semantic Scholar. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. [Link]

  • Brieflands. Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. [Link]

  • ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF. [Link]

  • MDPI. Application of Quinoline Ring in Structural Modification of Natural Products. [Link]

  • Beilstein Journals. Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3- carboxylic acid and norfloxacin. [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • PubMed Central. Palladium-Catalysed Synthesis and Transformation of Quinolones. [Link]

  • Journal of Chemical and Pharmaceutical Research. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • ResearchGate. Synthesis and Structure of Ethyl 4-Chloro-7-Iodoquinoline-3-Carboxylate, a Versatile Building Block for the Preparation of Inhibitors Targeting the bc1 Complex of P. Falciparum | Request PDF. [Link]

  • Organic Syntheses. 4,7-dichloroquinoline. [Link]

  • ResearchGate. (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]

  • Journal of Xi'an Shiyou University, Natural Science Edition. Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. [Link]

Sources

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocols Introduction & Mechanistic Rationale Ethyl 4-chloro-7-cyanoquinol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocols

Introduction & Mechanistic Rationale

Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate is a highly functionalized, electrophilic building block widely utilized in the synthesis of targeted therapeutics, including selective mTORC1 inhibitors and carbonic anhydrase inhibitors . The utility of this scaffold lies in the exceptional reactivity of the C4-position toward Nucleophilic Aromatic Substitution (SNAr).

The Causality of Reactivity: The C4-chlorine bond is highly activated for substitution due to a synergistic "electron-sink" effect. The endocyclic quinoline nitrogen, coupled with the strong electron-withdrawing ester group (-I, -M) at C3 and the cyano group (-I, -M) at C7, drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic system. When a nucleophile (e.g., an amine or alkoxide) attacks the C4 position, the resulting anionic Meisenheimer complex is deeply stabilized by resonance delocalization onto these electron-withdrawing groups. Subsequent rearomatization drives the irreversible elimination of the chloride leaving group .

Logical Workflow & Mechanistic Pathway

SNAr_Workflow SM Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate (Starting Material) Nuc Nucleophile Addition (Amines, Anilines, Alkoxides) SM->Nuc Solvent (Dioxane/EtOH) Heat or Microwave Intermediate Meisenheimer Complex (Stabilized by C3-Ester & C7-Cyano) Nuc->Intermediate Addition (Rate-Limiting) Product 4-Substituted Quinoline Derivative (Target Compound) Intermediate->Product Elimination (-Cl⁻) Validation Self-Validation (TLC & 1H-NMR Shift Analysis) Product->Validation Isolation & Characterization Downstream Downstream Application (Kinase / Target Inhibitors) Validation->Downstream Verified Purity >95%

Workflow and mechanistic pathway for the SNAr of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate.

Experimental Protocols

To accommodate different nucleophilic strengths, two orthogonal protocols are provided. Protocol A utilizes conventional thermal heating for standard nucleophiles, while Protocol B leverages microwave irradiation to overcome the activation barriers of sterically hindered or electron-deficient nucleophiles.

Protocol A: Thermal Amination with Anilines (Conventional Heating)

Optimized for moderate nucleophiles (e.g., substituted anilines, primary aliphatic amines).

Causality of Experimental Choices: 1,4-dioxane is selected as the solvent because its high boiling point (101 °C) provides sufficient thermal energy to drive the rate-limiting addition step without requiring pressurized reactors. Furthermore, it offers excellent solvating power for both the hydrophobic quinoline ester and the aniline derivative. While anilines can act as their own base, the addition of catalytic N,N-Diisopropylethylamine (DIPEA) is recommended to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the remaining nucleophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL sealed tube equipped with a magnetic stir bar, dissolve Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate (1.0 equiv, typically 1.0 mmol) in anhydrous 1,4-dioxane (5.0 mL).

  • Reagent Addition: Add the corresponding aniline derivative (1.2 equiv). If the aniline is electron-deficient (e.g., fluoroanilines), add DIPEA (1.5 equiv).

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 90–100 °C with vigorous stirring for 4 to 12 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexane:EtOAc, 7:3). Validation marker: The product will appear as a more polar spot (lower Rf) and will exhibit intense fluorescence under 365 nm UV light due to the formation of a donor-acceptor (push-pull) conjugated system.

  • Workup: Cool the mixture to room temperature. Neutralize with 1N NaOH (2 mL), dilute with distilled water (15 mL), and extract with Ethyl Acetate (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Microwave-Assisted Amination (Weak Nucleophiles)

Optimized for weak nucleophiles (e.g., sulfonamides, sterically hindered secondary amines).

Causality of Experimental Choices: Microwave irradiation directly couples with the dipole moments of the solvent and the polar transition state. Ethanol is chosen for its high loss tangent, allowing it to rapidly absorb microwave energy and create localized superheating. This drastically reduces reaction times from >12 hours to 30 minutes, minimizing thermal degradation side-products (such as ester hydrolysis) .

Step-by-Step Methodology:

  • Preparation: To a 10 mL microwave-safe vial, add Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate (1.0 equiv, 0.5 mmol) and the sulfonamide/hindered amine (1.1 equiv).

  • Solvation: Suspend the reactants in absolute ethanol (4.0 mL).

  • Irradiation: Seal the vial and subject it to microwave irradiation. Program the reactor to ramp to 150 °C and hold for 30 minutes (ensure dynamic pressure control is active).

  • Isolation: Upon cooling, the product often precipitates directly from the ethanol. If precipitation occurs, isolate the solid via vacuum filtration and wash with cold ethanol (2 × 2 mL). If no precipitate forms, concentrate the solvent in vacuo and purify via automated flash chromatography.

  • Self-Validation (Analytical): Confirm substitution via 1H-NMR. Validation marker: Look for the disappearance of the characteristic C4-Cl downfield shift and the appearance of a new exchangeable N-H proton signal (typically a broad singlet between 9.5–10.5 ppm). Additionally, the C2-H proton of the quinoline ring will shift upfield due to the electron-donating resonance of the newly attached amine.

Quantitative Data Summary

The table below summarizes the expected reaction parameters and yields based on the nucleophile class applied to the Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate scaffold.

Nucleophile ClassRepresentative ReagentSolventHeating ModalityTemp (°C)TimeExpected Yield
Aromatic Amines 4-Fluoro-3-(trifluoromethyl)aniline1,4-DioxaneConventional90–1004–12 h75–85%
Aliphatic Amines N-MethylpiperazineEthanol / THFConventional70–802–6 h85–95%
Weak Nucleophiles 3-AminobenzenesulfonamideEthanolMicrowave15030 min65–80%
Alkoxides Sodium MethoxideDMFConventional0 to RT1–2 h80–90%

Note: Yields are highly dependent on the strict exclusion of moisture when utilizing alkoxides to prevent competitive saponification of the C3-ester.

References

  • Title: Glycoconjugation of Quinoline as an Effective Strategy for Selective Inhibition of mTORC1 Source: Journal of Medicinal Chemistry (2025) URL: [Link]

  • Title: Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2019) URL: [Link]

  • Title: Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin Source: Beilstein Journal of Organic Chemistry (2019) URL: [Link]

Application

Application Note: Chemoselective Derivatization of the Cyano Group on Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate

Executive Summary Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate is a densely functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and targeted therapeutics. The molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate is a densely functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and targeted therapeutics. The molecule presents a unique synthetic challenge: it contains three highly reactive centers that demand strict chemoselective control. This application note provides field-proven, self-validating protocols for the targeted derivatization of the C-7 cyano group—specifically converting it into a 1H-tetrazole (a carboxylic acid bioisostere) or an amidoxime (an oxadiazole precursor/NO-donor)—while preserving the integrity of the C-4 chlorine and the C-3 ethyl ester.

Mechanistic Insights & Chemoselectivity Challenges

To successfully derivatize the C-7 nitrile, one must understand the causality behind the reactivity of the quinoline scaffold:

  • The C-4 Chloro Group: The chlorine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent quinoline nitrogen and the C-3 ester. Harsh nucleophiles (e.g., primary amines, alkoxides) or excessive thermal energy will readily displace this chlorine.

  • The C-3 Ethyl Ester: This group is susceptible to base-catalyzed hydrolysis (saponification). Protocols requiring strong alkali bases (like NaOH or prolonged heating with Na₂CO₃) will degrade the ester into a carboxylic acid.

  • The C-7 Cyano Group: The target electrophile. To selectively attack the nitrile without triggering SNAr at C-4 or ester hydrolysis at C-3, we must utilize soft nucleophiles, alpha-effect reagents, or Lewis acid activation.

Chemoselectivity Start Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate C4 C-4 Chloro (SNAr Target) Start->C4 Hard Nucleophiles (Amines) C7 C-7 Cyano (Addition Target) Start->C7 Soft Nucleophiles (Zn/NaN3, NH2OH) C3 C-3 Ester (Hydrolysis Risk) Start->C3 Strong Bases (NaOH, KOH) C4_Prod 4-Amino Derivative (Kinase Core) C4->C4_Prod C7_Tet 1H-Tetrazole (Bioisostere) C7->C7_Tet C7_Ami Amidoxime (Oxadiazole Precursor) C7->C7_Ami C3_Prod Carboxylic Acid (Degradation) C3->C3_Prod

Caption: Chemoselectivity logic tree for derivatizing the functional groups of the quinoline scaffold.

Protocol A: Zinc-Catalyzed Synthesis of 1H-Tetrazole

Tetrazoles are premier metabolic surrogates for carboxylic acids. The Demko-Sharpless protocol utilizes zinc salts to catalyze the [3+2] cycloaddition of sodium azide to nitriles[1].

Causality & Design: The addition of ZnBr₂ is not merely catalytic; it fundamentally alters the reaction pathway. Zinc coordinates to the nitrile nitrogen, acting as a Lewis acid that lowers the LUMO of the cyano group[2]. This activation allows the azide to attack at moderate temperatures (100–120 °C) where the C-4 chlorine remains largely intact. Without zinc, temperatures exceeding 150 °C in DMF are required, which would lead to complete degradation or competitive SNAr at C-4.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask, suspend Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate (1.0 equiv) in a 1:1 mixture of deionized water and isopropanol (approx. 0.2 M concentration).

  • Reagent Addition: Add Sodium Azide (NaN₃, 1.2 equiv) and Zinc Bromide (ZnBr₂, 1.0 equiv)[1]. Safety Note: Never add strong acids to this mixture to prevent the generation of highly toxic and explosive hydrazoic acid.

  • Cycloaddition: Attach a reflux condenser and heat the mixture to 100–110 °C for 16–24 hours. Monitor the consumption of the starting material via TLC (Eluent: Hexanes/EtOAc 1:1).

  • Self-Validating Isolation: Once complete, cool the mixture to room temperature. Slowly add 1N HCl dropwise until the pH reaches 2–3.

    • Validation Insight: The 1H-tetrazole has a pKa of ~4.5. Acidification protonates the tetrazole ring, causing the neutral, lipophilic product to rapidly precipitate out of the aqueous mixture, leaving unreacted azide and zinc salts in solution.

  • Purification: Filter the precipitate, wash sequentially with cold water and a small amount of cold diethyl ether, and dry under a vacuum.

Protocol B: Base-Free Synthesis of Amidoxime

Amidoximes are valuable precursors for synthesizing 1,2,4-oxadiazoles and act as potent nitric oxide (NO) donors[3].

Causality & Design: Traditional amidoxime syntheses utilize hydroxylamine hydrochloride (NH₂OH·HCl) paired with a base like Na₂CO₃. However, generating basic carbonate in situ risks hydrolyzing the C-3 ethyl ester. By strategically using a 50% aqueous solution of free-base hydroxylamine, we maintain a near-neutral pH[4]. Hydroxylamine is an alpha-effect nucleophile, making it exceptionally reactive toward the electrophilic nitrile carbon even at room temperature, thereby suppressing unwanted SNAr at the C-4 position[3].

Workflow N1 Substrate + NH2OH(aq) in EtOH N2 Stir at 25-60°C 4-12 hours N1->N2 N3 Solvent Evaporation under vacuum N2->N3 N4 Trituration in Acetone & Filtration N3->N4

Caption: Step-by-step workflow for the base-free synthesis of amidoximes from nitriles.

Step-by-Step Methodology
  • Reaction Setup: Dissolve Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate (1.0 equiv) in high-purity ethanol or acetonitrile (approx. 0.1 M concentration)[4].

  • Reagent Addition: Dropwise, add a 50% by weight aqueous solution of hydroxylamine (2.0 to 3.0 equiv)[3].

  • Nucleophilic Addition: Stir the mixture at 25 °C to 60 °C for 4–12 hours. The alpha-effect drives rapid conversion. Monitor via LC-MS or TLC.

  • Workup: Once the nitrile is consumed, remove the organic solvent under reduced pressure.

  • Purification: The crude amidoxime will often precipitate upon solvent removal. Triturate the solid in cold acetone or perfluorohexane to remove impurities, then filter to isolate the pure amidoxime[4].

Quantitative Reaction Parameters

The following table summarizes the validated parameters for both derivatization pathways, allowing for rapid experimental planning and scaling.

Derivatization TargetPrimary ReagentCatalyst / AdditiveSolvent SystemTemp (°C)Time (h)Expected YieldChemoselectivity Risk
1H-Tetrazole NaN₃ (1.2 eq)ZnBr₂ (1.0 eq)H₂O / iPrOH (1:1)100 - 11016 - 2470 - 85%Moderate (C-4 SNAr if overheated)
Amidoxime 50% aq. NH₂OH (2.5 eq)None (Base-Free)Ethanol or MeCN25 - 604 - 1280 - 95%Low (Highly selective for Nitrile)

References

1.[3] Title: Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC Source: nih.gov URL:

2.[4] Title: Optimizing reaction conditions for the synthesis of amidoximes from nitriles - Benchchem Source: benchchem.com URL:

3.[1] Title: 1H-Tetrazole synthesis - Organic Chemistry Portal Source: organic-chemistry.org URL:

4.[2] Title: Syntheses, Crystal Structures, and Luminescent Properties of Three Novel Zinc Coordination Polymers with Tetrazolyl Ligands - American Chemical Society Source: acs.org URL:

Sources

Method

Topic: Protocol for the Synthesis of Novel Quinoline Derivatives via the Combes Reaction

An Application Note and Protocol for Researchers Abstract The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from anticancer to antimalarial.[1][2] This document provides a detailed guide for the synthesis of novel, substituted quinoline derivatives through the Combes quinoline synthesis. As a robust and versatile acid-catalyzed condensation reaction, the Combes synthesis offers a straightforward and efficient route to 2,4-disubstituted quinolines from readily available anilines and β-diketones.[3][4] This application note, designed for researchers, scientists, and drug development professionals, details the underlying reaction mechanism, provides a step-by-step experimental protocol for the synthesis of a representative derivative, 7-chloro-2,4-dimethylquinoline, and discusses methods for purification and characterization. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to empower researchers to efficiently generate libraries of quinoline derivatives for screening and drug discovery programs.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its recurring presence in natural products and its ability to serve as a versatile template for the design of potent therapeutic agents.[5][6] The structural rigidity and aromatic nature of the quinoline ring system allow it to interact with a multitude of biological targets through various non-covalent interactions. Consequently, quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including:

  • Antimalarial: The 4-aminoquinoline chloroquine and the natural product quinine are landmark drugs in the treatment of malaria.[7]

  • Anticancer: Compounds like camptothecin and its analogues function as topoisomerase inhibitors, demonstrating significant antitumor properties.[7]

  • Antibacterial: The fluoroquinolone class of antibiotics, such as ciprofloxacin, are widely used to treat bacterial infections.[7]

  • Anti-inflammatory: Certain quinoline-based molecules have been developed as inhibitors of key inflammatory targets like COX and various enzymes.[8][9]

The functional diversity of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.[8] Therefore, efficient and reliable synthetic methods for producing a variety of substituted quinolines are crucial for structure-activity relationship (SAR) studies and the development of new chemical entities.[1]

The Combes Quinoline Synthesis: A Direct Approach

First described in 1888, the Combes quinoline synthesis is a classic and highly effective method for preparing 2,4-substituted quinolines.[3] The reaction involves the acid-catalyzed condensation of an aromatic primary amine (an aniline) with a β-diketone (e.g., acetylacetone).[4] Its enduring utility lies in its operational simplicity and its ability to rapidly construct the quinoline core, making it an ideal choice for generating diverse compound libraries.[3]

Reaction Mechanism

The Combes synthesis proceeds through a well-established, multi-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes. The process is initiated by the formation of an enamine intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the final aromatic product.[4][10]

The key steps are as follows:

  • Enamine Formation: The reaction begins with the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of the β-diketone. This is followed by dehydration to form a Schiff base, which rapidly tautomerizes to the more stable enamine intermediate.[4]

  • Acid-Catalyzed Cyclization: The enamine, in the presence of a strong acid catalyst (e.g., concentrated H₂SO₄), is protonated. This activates the aniline ring towards intramolecular electrophilic aromatic substitution. The enamine double bond attacks the ortho-position of the aniline ring, forming a new six-membered ring. This cyclization is typically the rate-determining step.[4]

  • Dehydration and Aromatization: The cyclic intermediate undergoes a proton transfer, followed by the acid-catalyzed elimination of a water molecule. This final dehydration step results in the formation of the stable, aromatic quinoline ring system.[11]

Combes_Mechanism Figure 1: Mechanism of the Combes Quinoline Synthesis cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Product Aniline Aniline Step1 1. Nucleophilic Attack & Dehydration Aniline->Step1 Diketone β-Diketone Diketone->Step1 Enamine Enamine Intermediate Step1->Enamine + H₂O Step2 2. Acid-Catalyzed Cyclization (RDS) Enamine->Step2 + H⁺ Cyclic_Int Cyclic Intermediate Step2->Cyclic_Int Step3 3. Dehydration & Aromatization Cyclic_Int->Step3 Quinoline 2,4-Disubstituted Quinoline Step3->Quinoline - H₂O, - H⁺

Caption: Figure 1: Mechanism of the Combes Quinoline Synthesis.

Detailed Experimental Protocol: Synthesis of 7-Chloro-2,4-dimethylquinoline

This protocol provides a step-by-step method for the synthesis of 7-chloro-2,4-dimethylquinoline, a representative novel derivative, using 3-chloroaniline and acetylacetone.

Materials and Reagents
Reagent/MaterialFormulaCAS No.M.W. ( g/mol )AmountMoles (mmol)
3-ChloroanilineC₆H₆ClN108-42-9127.571.28 g10.0
AcetylacetoneC₅H₈O₂123-54-6100.121.10 g (1.12 mL)11.0
Sulfuric Acid (conc.)H₂SO₄7664-93-998.085 mL-
Sodium Hydroxide (10% aq.)NaOH1310-73-240.00As needed-
Dichloromethane (DCM)CH₂Cl₂75-09-284.93As needed-
Anhydrous Sodium SulfateNa₂SO₄7757-82-6142.04As needed-
Round-bottom flask (50 mL)---1-
Magnetic stirrer & stir bar---1 set-
Heating mantle / Oil bath---1-
Condenser---1-
Separatory funnel---1-
Beakers, Graduated cylinders---Various-

Safety Precautions: This reaction is exothermic and involves strong acid. Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Handle concentrated sulfuric acid with extreme care.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 3-chloroaniline (1.28 g, 10.0 mmol) and acetylacetone (1.10 g, 11.0 mmol).

  • Acid Addition: Place the flask in an ice-water bath to control the initial temperature. While stirring, slowly and carefully add concentrated sulfuric acid (5 mL) dropwise to the mixture. An exothermic reaction will occur.

  • Heating: Once the addition is complete, remove the ice bath. Attach a reflux condenser to the flask and heat the reaction mixture in an oil bath to 110-120 °C. Maintain this temperature with continuous stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully and slowly pour the viscous reaction mixture over crushed ice (approx. 50 g) in a beaker with stirring.

  • Work-up - Neutralization: The resulting acidic solution is then neutralized by the slow, portion-wise addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to manage the heat of neutralization. A precipitate (the crude product) should form.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which may be a solid or a viscous oil.

Purification and Characterization

Purification: The crude 7-chloro-2,4-dimethylquinoline can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.[12] If the product is an oil or fails to crystallize, purification via column chromatography on silica gel is recommended, using a hexane/ethyl acetate gradient as the eluent.[12]

Characterization: The identity and purity of the synthesized compound must be confirmed using standard spectroscopic methods.[13]

TechniqueExpected Observations for 7-Chloro-2,4-dimethylquinoline
¹H NMR Aromatic protons will appear as distinct signals in the δ 7.0-8.5 ppm range. Two singlet signals for the two methyl groups will be observed in the δ 2.0-3.0 ppm range. The coupling patterns of the aromatic protons will confirm the 7-chloro substitution pattern.[13]
¹³C NMR Signals corresponding to the nine distinct carbon atoms of the quinoline ring and the two methyl carbons will be observed. The carbons adjacent to the nitrogen (C2 and C8a) will be downfield.[13]
FT-IR Characteristic peaks for C=C and C=N stretching of the aromatic heterocyclic system (approx. 1500-1600 cm⁻¹), C-H stretching of aromatic and methyl groups (approx. 2900-3100 cm⁻¹), and a C-Cl stretching band (approx. 700-800 cm⁻¹).[14]
Mass Spec. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of C₁₁H₁₀ClN (m/z = 191.66). The isotopic pattern for the chlorine atom ([M]⁺ and [M+2]⁺ in a ~3:1 ratio) will be a key diagnostic feature.[13]

Experimental Workflow and Troubleshooting

The overall process from starting materials to a fully characterized product follows a logical sequence.

Workflow Figure 2: Experimental Workflow A 1. Reagent Addition (Aniline, Diketone, H₂SO₄) B 2. Reaction Heating (110-120 °C, 3-4h) A->B C 3. Quenching & Neutralization (Ice, NaOH aq.) B->C D 4. Extraction (DCM) C->D E 5. Drying & Concentration (Na₂SO₄, Rotovap) D->E F Crude Product E->F G 6. Purification (Recrystallization or Chromatography) F->G H Pure Product G->H I 7. Characterization (NMR, MS, FT-IR) H->I J Final Data Analysis I->J

Caption: Figure 2: Experimental Workflow.

Expert Insights & Troubleshooting
  • Problem: The reaction is sluggish or gives a low yield.

    • Causality & Solution: Ensure the sulfuric acid is concentrated and the reagents are anhydrous, as water can interfere with the reaction. The temperature is also critical; temperatures below 100 °C may be insufficient for the cyclization step.[4]

  • Problem: The product is a dark, intractable oil that won't crystallize.

    • Causality & Solution: Tar-like byproducts can form at high temperatures. First, attempt purification by column chromatography to remove baseline impurities.[12] If the purified product is still an oil, it can sometimes be induced to crystallize by scratching the inside of the flask with a glass rod or by adding a seed crystal. Alternatively, converting the basic quinoline into a crystalline salt (e.g., a hydrochloride salt) can be an effective method for both purification and solidification.[12]

  • Problem: Formation of regioisomers.

    • Causality & Solution: When using an unsymmetrically substituted aniline (e.g., 3-chloroaniline), cyclization can potentially occur at either of the two ortho positions. In the case of 3-chloroaniline, cyclization is sterically and electronically directed to the C6 position (para to the chloro group), leading predominantly to the 7-chloroquinoline isomer.[4] However, with other substitution patterns, a mixture of isomers may result, requiring careful chromatographic separation.

Conclusion

The Combes quinoline synthesis remains a highly relevant and powerful tool for the construction of substituted quinoline derivatives. Its operational simplicity and the wide availability of starting materials make it particularly suitable for generating libraries of novel compounds for drug discovery and medicinal chemistry applications. The detailed protocol and insights provided in this guide offer a solid foundation for researchers to synthesize, purify, and characterize these valuable heterocyclic scaffolds, paving the way for the discovery of next-generation therapeutic agents.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Grokipedia. (n.d.). Combes quinoline synthesis. Grokipedia.
  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. Retrieved from [Link]

  • Pal, M. (2018). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. ResearchGate.
  • WikiDoc. (2012). Gould-Jacobs reaction. WikiDoc. Retrieved from [Link]

  • Patel, A. B., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link]

  • Nishino, F., Miki, Y., & Hata, K. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(17), 6496-6501. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Slideshare.
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via Friedländer Annulation using 1-(5-Amino-2-methylphenyl)ethanone. BenchChem.
  • BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. Retrieved from [Link]

  • Cilibrizzi, A., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Retrieved from [Link]

  • BenchChem. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. BenchChem.
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. ResearchGate.
  • BenchChem. (2025). Addressing challenges in the purification of quinoline derivatives. BenchChem.
  • Royal Society of Chemistry. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. BenchChem.
  • ResearchGate. (n.d.). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate.
  • Arcadi, A., et al. (n.d.). A New Green Approach to the Friedländer Synthesis of Quinolines. Synlett.
  • International Journal of Pharmaceutical Sciences. (2025). Quinoline-A Next Generation Pharmacological Scaffold. International Journal of Pharmaceutical Sciences.
  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Cambridge University Press.
  • Cambridge University Press. (n.d.). Gould-Jacobs Reaction. Cambridge University Press.
  • Wikipedia. (n.d.). Skraup reaction. Wikipedia. Retrieved from [Link]

  • PubMed. (n.d.). Quinoline: An Attractive Scaffold in Drug Design. PubMed. Retrieved from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Slideshare.
  • SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. Retrieved from [Link]

  • Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 195-203. [Link]

  • YouTube. (2021). Combes Quinoline Synthesis Mechanism. YouTube. Retrieved from [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19287-19319. [Link]

  • ACS Publications. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications.
  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product. Google Patents.
  • Royal Society of Chemistry. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 39(12), 9824-9833. [Link]

  • Taylor & Francis. (2023). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Taylor & Francis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • PubMed. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). PubMed. Retrieved from [Link]

  • IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org.
  • MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2095. [Link]

  • IJSDR. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. IJSDR.
  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals.
  • Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S1826-S1841. [Link]

  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR.
  • Google Patents. (n.d.). US4398916A - Process for purification of quinoline yellow. Google Patents.
  • PMC. (2025). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. PMC. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis and Purification of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working with the quinoline scaffold, sp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working with the quinoline scaffold, specifically Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate (CAS: 2580250-60-6).

This compound is a highly valuable heterocyclic building block used in the discovery of antimalarial, antibacterial, and anticancer agents[1]. Its synthesis relies on the classical Gould-Jacobs reaction followed by POCl₃-mediated chlorination. However, this pathway is notorious for generating specific, hard-to-remove impurities. This guide dissects the mechanistic causality behind these impurities and provides self-validating protocols for their removal.

Mechanistic Causality of Impurity Formation

Understanding why an impurity forms is the first step in eliminating it. The synthesis of this compound involves high thermal stress and aggressive reagents, leading to three primary classes of impurities:

  • Regioisomerism (The 5-Cyano Isomer) : The synthesis begins with the condensation of 3-cyanoaniline with diethyl ethoxymethylenemalonate (EMME). Because the cyano group is in the meta position relative to the amine, the subsequent thermal cyclization can occur at either of the two available ortho positions. This lack of regioselectivity typically yields a mixture of the desired 7-cyano isomer and the undesired 5-cyano isomer in an approximate 5:1 ratio[2].

  • Thermal Decarboxylation : The Gould-Jacobs cyclization requires extreme temperatures (240–250 °C) in high-boiling solvents like diphenyl ether. Prolonged thermal stress causes the labile 3-carboalkoxy group to decarboxylate, yielding a 4-hydroxy-7-cyanoquinoline byproduct lacking the ester functional group[3].

  • Incomplete Chlorination & Hydrolysis : The conversion of the 4-hydroxy tautomer to the 4-chloro derivative using phosphorus oxychloride (POCl₃) requires precise stoichiometric control. Incomplete reaction leaves residual 4-hydroxyquinoline. Furthermore, improper aqueous quenching of the POCl₃ can hydrolyze the C3-ethyl ester into a carboxylic acid[4].

Synthesis Workflow & Impurity Origins

QuinolineSynthesis A 3-Cyanoaniline + Diethyl ethoxymethylenemalonate B Enamine Intermediate (Condensation) A->B 100-120°C, 1-2h C Ethyl 7-cyano-4-hydroxyquinoline-3-carboxylate (Major) + 5-cyano isomer (Minor) B->C Diphenyl ether, 240-250°C (Gould-Jacobs Cyclization) I1 Polymeric Tars (Degradation) B->I1 Overheating D Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate (Target Product) C->D POCl3, Reflux (Chlorination) I2 Decarboxylated Byproduct (Loss of C3-Ester) C->I2 Prolonged Thermal Stress I3 Residual 4-Hydroxyquinoline (Incomplete Chlorination) C->I3 Incomplete Reaction

Synthesis workflow of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate and impurity formation points.

Quantitative Summary of Common Impurities

ImpurityOrigin / CausalityDetection (LC-MS / TLC)Removal Strategy
5-Cyano Isomer Regioisomeric cyclization of meta-substituted aniline.Same m/z as target; distinct Rf on TLC (usually more polar).Selective dissolution and trituration in cold ethanol.
Decarboxylated Quinoline Thermal cleavage of the C3-ester during Gould-Jacobs cyclization.[M-72]⁺ mass peak; highly non-polar on TLC.Strict temperature control (≤250°C); silica gel chromatography.
Polymeric Tars Intermolecular side reactions during cyclization.Baseline retention on TLC; dark brown/black color.Filtration through a silica plug; precipitation in petroleum ether.
Residual 4-Hydroxy Incomplete reaction with POCl₃.[M-18]⁺ relative to target (loss of Cl, gain of OH); highly polar.Ensure excess POCl₃; extended reflux; basic aqueous wash.
C3-Carboxylic Acid Hydrolysis of the ethyl ester during aggressive aqueous quenching.[M-28]⁺ mass peak; severe streaking on TLC.Careful temperature control during ice-water quench (maintain <10°C).

Self-Validating Experimental Protocols

To ensure high scientific integrity, do not blindly follow reaction times. Use the built-in validation checks provided in these optimized protocols.

Protocol A: Enamine Condensation & Gould-Jacobs Cyclization
  • Condensation : Combine 3-cyanoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) in a round-bottom flask. Heat neat at 120 °C for 2 hours.

    • Self-Validation Check: Monitor by TLC (1:1 Hexanes/EtOAc). The reaction is complete when the aniline spot disappears. The evolution of ethanol vapor (which can be condensed) acts as a physical indicator of reaction progress[3].

  • Thermal Shock Cyclization : Heat diphenyl ether (10 volumes) to a vigorous reflux (240–250 °C). Do not heat the enamine and solvent together from room temperature. Add the crude enamine dropwise to the pre-heated solvent.

    • Causality: Rapid thermal shock forces the intramolecular cyclization pathway. Slow heating allows intermediate temperatures to favor intermolecular collisions, generating polymeric tars[4].

  • Isomer Separation : Cool the reaction to room temperature and pour into cold petroleum ether to precipitate the crude 4-hydroxyquinolines. Filter the solid. To remove the 5-cyano regioisomer, triturate the solid in cold ethanol.

    • Causality: The undesired 5-substituted isomer exhibits significantly higher solubility in ethanol than the 7-substituted isomer, allowing for selective removal via simple vacuum filtration[2].

Protocol B: POCl₃ Chlorination and Quenching
  • Chlorination : Suspend the purified ethyl 7-cyano-4-hydroxyquinoline-3-carboxylate in neat POCl₃ (5.0 eq). Add a catalytic amount of DMF (0.1 eq) to generate the Vilsmeier reagent in situ, which accelerates the chlorination[2]. Reflux at 120 °C for 2 hours.

  • Controlled Quench : Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess POCl₃. Dissolve the residue in dichloromethane (DCM) and add dropwise to a vigorously stirred beaker of crushed ice and saturated NaHCO₃.

    • Self-Validation Check: Monitor the internal temperature of the quench. It must not exceed 10 °C . If the temperature spikes, the localized heat and basic conditions will hydrolyze the C3-ethyl ester into the C3-carboxylic acid impurity[4].

Troubleshooting FAQs

Q: My crude product from the Gould-Jacobs cyclization is a dark, tarry oil instead of a precipitating solid. What happened? A: Tarry substances are the result of intermolecular polymerization of the anilinomethylenemalonate intermediate[4]. This occurs when the intramolecular cyclization rate is outpaced by intermolecular collisions. To troubleshoot: Ensure you are adding the intermediate dropwise into pre-heated diphenyl ether (250°C) rather than heating the mixture from room temperature.

Q: LC-MS analysis of my final product shows a major impurity with a mass of [M-72]⁺. How can I prevent this? A: A mass difference of -72 Da indicates the complete loss of the ethyl ester group (decarboxylation)[3]. This is a direct result of excessive thermal stress during the cyclization step. Ensure your heating mantle or oil bath does not exceed 250 °C, and strictly limit the cyclization time to 30–45 minutes. Once the enamine is consumed (verified by TLC), immediately remove the flask from the heat source.

Q: I am struggling to separate the residual 4-hydroxyquinoline from the final 4-chloro product using column chromatography. Any tips? A: The 4-hydroxyquinoline tautomerizes to a highly polar quinolone, which streaks heavily on silica gel. Instead of relying on chromatography, utilize a chemical wash. Dissolve your crude mixture in an organic solvent (like EtOAc) and wash with cold 0.5 M NaOH. The residual 4-hydroxyquinoline will be deprotonated and partitioned into the aqueous layer, while the target 4-chloro product remains in the organic layer.

References

  • A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents. SciSpace. Available at:[Link][1]

  • Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability. ACS Publications. Available at:[Link][2]

Sources

Optimization

Troubleshooting low yield in 4-chloroquinoline synthesis from 4-hydroxyquinoline precursors

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the most critical bottlenecks in the synthesis of 4-chloroquinolines from 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the most critical bottlenecks in the synthesis of 4-chloroquinolines from 4-hydroxyquinoline (4-quinolone) precursors.

This guide bridges the gap between theoretical mechanism and bench-top execution, ensuring your synthetic protocols are robust, reproducible, and high-yielding.

I. Troubleshooting FAQs: Diagnostics & Causality

Q1: Why is my yield consistently low despite prolonged heating with POCl₃? A: Low yields in this reaction are rarely due to a lack of thermal energy; they are usually symptomatic of incomplete conversion or thermodynamic degradation. The chlorination of 4-hydroxyquinoline proceeds via an O-phosphorylated intermediate[1]. If the reaction is sluggish, the electrophilicity of neat POCl₃ might be insufficient for your specific substrate. Furthermore, prolonged heating (>12 hours) at high temperatures often leads to the decomposition of the starting material or the formation of unreactive pseudodimers[1].

  • Actionable Solution: Add a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with POCl₃ to form a (a chloromethyleniminium ion), which is a vastly superior electrophile compared to neat POCl₃[2]. This modification typically reduces reaction time from 12 hours to 2–4 hours and significantly improves the yield.

Q2: I observe a lot of dark, tar-like degradation products. How do I prevent this? A: Tar formation is the hallmark of localized overheating and acid-catalyzed polymerization. POCl₃ chlorination generates HCl gas as a stoichiometric byproduct. In the absence of an acid scavenger, the highly acidic environment combined with high reflux temperatures (105–110 °C for neat POCl₃) degrades the electron-rich quinoline core[2].

  • Actionable Solution: Lower the reaction temperature to 80–90 °C and utilize a co-solvent like toluene to moderate the thermal load. Alternatively, adding an organic base such as N,N-diisopropylethylamine (DIPEA) can buffer the system, neutralizing the generated HCl and suppressing tar formation[1].

Q3: My reaction monitoring shows complete conversion, but I lose all my product during the aqueous workup. What is going wrong? A: This is the most common failure point in 4-chloroquinoline synthesis. The 4-chloro group is highly activated and exceptionally susceptible to nucleophilic substitution[3]. During a standard aqueous workup, excess POCl₃ violently reacts with water to form boiling H₃PO₄ and HCl. In this hot, highly acidic environment, the 4-chloroquinoline rapidly hydrolyzes back to the thermodynamically stable 4-hydroxyquinoline tautomer.

  • Actionable Solution: You must execute a "reverse quench" under strictly controlled conditions. First,[4]. Then, dissolve the residue in an organic solvent and pour it slowly onto a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃[5]. The internal temperature must never exceed 10 °C.

Q4: How can I monitor the reaction effectively when the presence of POCl₃ ruins my TLC plates? A: Direct spotting of POCl₃ reaction mixtures onto silica TLC plates causes immediate, localized hydrolysis of the intermediate and the product, leading to severe streaking and false negatives (appearing as unreacted starting material).

  • Actionable Solution: Withdraw a 50 µL aliquot of the reaction mixture and quench it into a 1 mL biphasic mixture of cold saturated aqueous NaHCO₃ and ethyl acetate. Vortex well, allow the layers to separate, and spot the upper organic layer onto the TLC plate. This accurately reflects the organic-soluble 4-chloroquinoline product without degrading the silica[1].

II. Mechanistic & Workflow Visualizations

Mechanism HQ 4-Hydroxyquinoline (Tautomer: 4-Quinolone) Intermediate O-Phosphorylated Intermediate HQ->Intermediate + POCl3 (Base/Heat) POCl3 POCl3 (Electrophile) POCl3->Intermediate Product 4-Chloroquinoline (Target) Intermediate->Product + Cl- (70-90 °C) Dimer Pseudodimer (Impurity) Intermediate->Dimer + Unreacted HQ (Poor mixing/Low Cl-) Chloride Chloride Ion (Cl-) Nucleophilic Attack

Mechanistic pathway of POCl3-mediated chlorination and dimer formation.

Workup Start Completed Reaction Mixture (Excess POCl3 + Product) Evap Concentrate in vacuo (Remove excess POCl3) Start->Evap Quench Quench onto Crushed Ice (Strictly < 10 °C) Start->Quench Direct quench (High exotherm risk) Evap->Quench Prevents massive exotherm Base Neutralize (pH 7-8) with aq. NaHCO3 Quench->Base Immediate Failure Hydrolysis to 4-Hydroxyquinoline (Low Yield) Quench->Failure If temp > 20 °C or acidic pH Extract Extract with EtOAc/DCM Base->Extract Success High Yield 4-Chloroquinoline Extract->Success

Optimized aqueous workup workflow to prevent product hydrolysis.

III. Data Presentation: Reagent System Comparison

The choice of chlorinating system dictates the kinetic profile and impurity generation of your reaction. Use the table below to select the optimal conditions for your specific substrate.

Chlorinating SystemAdditive / BaseTemp (°C)Time (h)Typical Yield (%)Primary Failure Risk
Neat POCl₃ None105–1106–1240–60Incomplete reaction; Hydrolysis during workup.
POCl₃ + DMF (cat.) DMF80–902–475–90Exothermic runaway if DMF is added too rapidly.
POCl₃ + DIPEA DIPEA70–903–580–95Pseudodimer formation if base equivalents are insufficient.
SOCl₂ + DMF (cat.) DMF804–850–70Lower reactivity for highly electron-deficient substrates.

IV. Self-Validating Experimental Protocols

Protocol A: Catalytic DMF-Assisted Chlorination (Vilsmeier-Type)

This protocol is designed to maximize electrophilicity while minimizing thermal degradation.

  • Reactor Setup: Equip a thoroughly flame-dried round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas (N₂/Argon) inlet.

  • Reagent Loading: Suspend the 4-hydroxyquinoline derivative (1.0 equiv) in freshly distilled POCl₃ (3.0 to 5.0 equiv).

    • Scientific Rationale: Using a controlled equivalent of POCl₃ rather than using it as the bulk solvent minimizes the thermal mass of unreacted electrophile that must be quenched later, directly preventing workup exotherms.

  • Catalyst Addition: Cool the suspension to 0 °C using an ice bath. Add anhydrous DMF (0.1 equiv) dropwise.

    • Scientific Rationale: DMF reacts with POCl₃ to form the highly electrophilic Vilsmeier-Haack reagent, significantly lowering the required activation energy for the initial O-phosphorylation.

  • Heating: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 80–90 °C for 2–4 hours.

  • Monitoring: Monitor via the mini-workup TLC method described in FAQ Q4.

Protocol B: The "Reverse Quench" Aqueous Workup

This protocol is mandatory to prevent the acid-catalyzed hydrolysis of the product.

  • Concentration: Upon reaction completion, cool the mixture to room temperature. Remove excess POCl₃ by distillation under reduced pressure[6].

  • Dilution: Dissolve the resulting dark oil in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of 10 mL per gram of starting material.

  • Quenching: Prepare a large beaker with a 1:1 mixture of crushed ice and saturated aqueous NaHCO₃. Vigorously stir the ice mixture.

  • Addition: Add the organic solution dropwise to the ice mixture. Maintain the internal temperature strictly below 10 °C.

    • Scientific Rationale: The low temperature and immediate neutralization prevent the nucleophilic attack of water on the highly activated 4-chloro position.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with the organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure 4-chloroquinoline.

V. References

  • Title: POCl3 Chlorination of 4-Quinazolones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease Source: PubMed Central (PMC) URL: [Link]

  • Title: POCl3, Phosphorus Oxychloride for Activated Chlorine Formation Source: Common Organic Chemistry URL: [Link]

Sources

Troubleshooting

Impact of reaction temperature on the synthesis of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate

Welcome to the Application Science Support Center. The synthesis of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate relies on a highly temperature-sensitive, three-step modified Gould-Jacobs reaction sequence. Because this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. The synthesis of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate relies on a highly temperature-sensitive, three-step modified Gould-Jacobs reaction sequence. Because this pathway involves sequential condensation, thermal electrocyclic ring closure, and nucleophilic aromatic substitution, precise thermal management is the difference between a high-yielding batch and an intractable tar.

This technical support guide provides self-validating protocols, quantitative thermal data, and targeted troubleshooting to ensure reproducibility and high purity in your drug development workflows.

Process Workflow & Thermal Nodes

G SM 3-Cyanoaniline + EMME (Starting Materials) Cond Step 1: Condensation Temp: 110-120°C Causality: Overcomes nucleophilic addition barrier SM->Cond Int1 Diethyl 2-(((3-cyanophenyl)amino) methylene)malonate Cond->Int1 - EtOH Cyc Step 2: Thermal Cyclization Temp: 240-250°C Causality: Thermodynamic control for 7-cyano isomer Int1->Cyc Int2 Ethyl 7-cyano-4-hydroxyquinoline- 3-carboxylate Cyc->Int2 - EtOH Chlor Step 3: Chlorination Temp: 95-105°C Causality: Drives dichlorophosphite intermediate Int2->Chlor Prod Ethyl 4-chloro-7-cyanoquinoline- 3-carboxylate (Final Product) Chlor->Prod - PO2Cl, - HCl

Workflow of Gould-Jacobs synthesis highlighting critical temperature nodes.

Part 1: Self-Validating Experimental Protocols

To guarantee scientific integrity, do not proceed to the next step unless the self-validation criteria are met.

Step 1: Condensation (110–120 °C)

  • Combine 3-cyanoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME, 1.1 eq) in a round-bottom flask equipped with a short-path distillation head.

  • Heat the neat mixture to 110–120 °C for 2 to 3 hours.

  • Causality: Heating is required to overcome the activation energy for the amine's nucleophilic attack on the enol ether, while simultaneously driving the equilibrium forward by distilling off the ethanol byproduct.

  • Self-Validation Check: The reaction is complete when ethanol ceases to distill. Upon cooling the flask to room temperature, the oily residue must spontaneously crystallize. If it remains a liquid, ethanol removal was incomplete; re-apply heat and vacuum.

Step 2: Thermal Cyclization (240–250 °C)

  • In a separate flask, heat Dowtherm A (10 volumes) to a vigorous boil (240–250 °C).

  • Slowly add the crystalline intermediate from Step 1 portion-wise over 15 minutes to prevent the internal temperature from dropping below 240 °C. Maintain heating for 1.5 hours .

  • Causality: This extreme temperature is strictly required to overcome the activation energy of the electrophilic aromatic substitution. Furthermore, operating at 250 °C places the reaction under thermodynamic control, which heavily favors the formation of the less sterically hindered 7-cyano isomer over the 5-cyano isomer .

  • Self-Validation Check: Remove the heat source. As the Dowtherm A cools to room temperature, the product must precipitate out of the solution. Filter and wash with hexanes. If the mixture remains a dark, homogeneous oil, the cyclization failed due to insufficient heat.

Step 3: Chlorination (95–105 °C)

  • Suspend the Step 2 intermediate in Phosphorus oxychloride (POCl₃, 5–10 eq).

  • Heat the mixture to a gentle reflux (95–105 °C) for 3 hours .

  • Causality: The elevated temperature drives the formation of the reactive dichlorophosphite intermediate and its subsequent elimination to form the aryl chloride.

  • Self-Validation Check: The starting 4-hydroxyquinoline is highly insoluble. As the reaction progresses, the suspension will clear into a dark, homogeneous solution. To validate completion before quenching, drop a 0.1 mL aliquot into water; the resulting precipitate must be fully soluble in dichloromethane (DCM). If the solid resists DCM dissolution, unreacted starting material remains.

Part 2: Quantitative Data – Impact of Temperature Variations

Deviating from the validated thermal nodes will drastically alter your yield and purity. Use the table below to diagnose temperature-related failures.

Process StepTarget Temp (°C)Deviation Temp (°C)Yield (%)Major Impurity / ConsequenceMechanistic Causality
1. Condensation 110–120< 90< 50%Unreacted starting materialsInsufficient thermal energy for amine nucleophilic attack on EMME.
1. Condensation 110–120> 150~ 60%Premature tarring / oligomersThermal degradation of EMME before condensation completes.
2. Cyclization 240–250200–220< 30%Uncyclized intermediateEnergy barrier for electrophilic aromatic substitution not overcome.
2. Cyclization 240–250> 265~ 40%Decarboxylated productsExtreme thermal stress induces loss of the C3 carboxylate group.
3. Chlorination 95–10560–70< 20%Unreacted 4-hydroxyquinolineIncomplete formation of the reactive dichlorophosphite intermediate.
3. Chlorination 95–105> 120 (Sealed)~ 50%Cyano group hydrolysisOver-pressurization and trace moisture leads to partial amide formation.

Part 3: Troubleshooting Guides & FAQs

Q1: Why am I seeing a mixture of 5-cyano and 7-cyano isomers during the cyclization step? A: 3-Cyanoaniline is an asymmetric, meta-substituted aniline. Cyclization can occur at the ortho position (yielding the 5-cyano isomer) or the para position (yielding the 7-cyano isomer) relative to the cyano group. At the optimal temperature of 250 °C, the reaction is strictly under thermodynamic control, which favors the less sterically hindered 7-cyano isomer. If you run the reaction at lower temperatures (e.g., using Lewis acids instead of heat), kinetic control takes over, increasing the proportion of the unwanted 5-cyano isomer. Diagnostic check: Run an ¹H-NMR on the crude solid; the 7-cyano isomer will show a distinct, isolated singlet for the H-8 proton.

Q2: My cyclization step yielded a black, tarry substance instead of a precipitating solid. What went wrong? A: This is a classic sign of localized overheating or prolonged exposure to temperatures >260 °C. While the Gould-Jacobs cyclization requires high heat, extended thermal stress causes decarboxylation at the C3 position and subsequent polymerization. Ensure vigorous stirring to prevent hot spots in the flask, use a pre-heated sand bath or heating mantle with a precise thermocouple, and strictly limit the reaction time to 1.5 hours once the intermediate is fully added.

Q3: During chlorination with POCl₃, the reaction stalls at 50% conversion. Should I increase the temperature beyond 110 °C? A: No. Do not exceed the boiling point of POCl₃ (~105 °C at atmospheric pressure). Increasing the temperature further in an open system will only boil off your reagent and degrade the product. Instead of increasing the temperature, add a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This drastically lowers the activation energy required for the chlorination of the 4-hydroxy tautomer, pushing the reaction to completion at a safer 90–100 °C.

Q4: Can I perform the cyclization at lower temperatures to save energy and improve safety? A: Yes, but not thermally. To lower the cyclization temperature from 250 °C to ~120 °C, you must switch from thermal activation to chemical activation using polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid). However , acid-catalyzed cyclization often shifts the regioselectivity and risks hydrolyzing the sensitive cyano group into a carboxylic acid or amide. For the strict synthesis of the cyano derivative, the high-temperature thermal route in Dowtherm A remains the most reliable method to preserve the nitrile functionality.

References

  • Title: 4,7-Dichloroquinoline Source: Organic Syntheses, Org. Synth. 1948, 28, 31 URL: [Link]

  • Title: Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate Source: Journal of Molecular Structure (via ResearchGate) URL: [Link]

  • Source: Google Patents (CN103626699A)
Optimization

Technical Support Center: Optimizing SNAr Reactions for Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate

Welcome to the Technical Support Center for quinoline functionalization. Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate is a highly activated, privileged scaffold widely used in the synthesis of kinase inhibitors and anti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline functionalization. Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate is a highly activated, privileged scaffold widely used in the synthesis of kinase inhibitors and antimalarial agents. Because the 4-chloro position is flanked by a 3-carboxylate and a 7-cyano group, the quinoline ring is severely depleted of electron density. This creates a highly favorable thermodynamic landscape for Nucleophilic Aromatic Substitution (SNAr)[1].

However, this extreme electrophilicity is a double-edged sword. While it accelerates the desired C4-amination, it simultaneously lowers the activation energy for destructive side reactions. In this guide, we bypass generic protocols to explore the causality behind solvent selection, providing you with self-validating workflows to ensure high-fidelity syntheses.

Zone 1: Mechanistic Causality & Solvent Dynamics

To master this reaction, one must understand the transition state. The SNAr reaction proceeds via an addition-elimination mechanism. The rate-limiting step is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex[2].

The choice of solvent directly dictates the stability of this complex and the nucleophilicity of the incoming amine:

  • Polar Aprotic Solvents (DMSO, DMF): These solvents possess high dielectric constants but lack hydrogen-bond donors. They stabilize the charge-separated transition state without solvating (and thereby deactivating) the nucleophilic amine.

  • Protic Solvents (EtOH, iPrOH): These are critical when using weak nucleophiles (like anilines) in tandem with an acid catalyst. The protic environment supports the protonation of the quinoline N1 nitrogen, which drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C4 position, forcing the reaction forward.

SNAr_Mechanism SM Ethyl 4-chloro-7-cyano quinoline-3-carboxylate (Electrophile) Meisenheimer Meisenheimer Complex (Stabilized by -CN, -COOEt) SM->Meisenheimer Addition (Rate Limiting) Nuc Nucleophile (Amine/Aniline) Nuc->Meisenheimer Product 4-Amino Substituted Product + HCl Meisenheimer->Product Elimination (Fast)

Fig 1: SNAr Addition-Elimination Mechanism for 4-Chloroquinolines.

Zone 2: Troubleshooting Desk (FAQs)

Q1: My LC-MS shows a product mass that is 14 Da lower than expected. Why is my ethyl ester converting to a methyl ester? Cause: You are likely using methanol as your solvent. Transesterification is a highly competitive side reaction when the solvent alcohol does not match the ester group, especially under the basic conditions generated by aliphatic amines. Solution: Always match the protic solvent to the ester moiety. For an ethyl ester, use ethanol . Alternatively, switch to a non-nucleophilic solvent like isopropanol (sterically hindered) or an aprotic solvent like DMF[3].

Q2: I am reacting the quinoline with an aniline derivative in DMF with K2CO3, but I only recover unreacted starting material. How do I force this reaction? Cause: Anilines are weak nucleophiles. In aprotic solvents with a standard base, the quinoline ring is not sufficiently activated to overcome the high activation energy barrier for the addition step. Solution: Abandon the base and the aprotic solvent. Switch to ethanol or isopropanol and add a catalytic amount of strong acid (e.g., HCl). The acid protonates the quinoline N1 nitrogen, creating a highly electrophilic quinolinium ion that readily accepts weak nucleophiles.

Q3: I observe a major impurity with a mass +18 Da higher than my desired product, and IR spectroscopy shows a new amide carbonyl stretch. What happened? Cause: The 7-cyano group is highly electrophilic. In the presence of adventitious water and a base (particularly in DMSO, which can accelerate hydroxide attack), the nitrile undergoes hydration to form a primary carboxamide (-CONH2). Solution: Ensure strictly anhydrous conditions. Use molecular sieves, dry solvents, and anhydrous organic bases (like freshly distilled DIPEA). Do not quench the reaction with water until the mixture has fully cooled to room temperature.

Solvent_Decision_Tree Start Determine Nucleophile Type Aliphatic Aliphatic Amine (Strong Nucleophile) Start->Aliphatic Aryl Aniline / Aryl Amine (Weak Nucleophile) Start->Aryl Solvent1 Polar Aprotic (DMSO, DMF, NMP) Aliphatic->Solvent1 Solvent2 Protic Solvent (EtOH, iPrOH) Aryl->Solvent2 Base1 Add Organic Base (DIPEA, TEA) Solvent1->Base1 Base2 Add Acid Catalyst (HCl, AcOH) Solvent2->Base2

Fig 2: Solvent and Catalyst Selection Matrix based on Nucleophile Strength.

Zone 3: Quantitative Solvent Selection Matrix

To streamline your optimization, utilize the following matrix to match your solvent's dielectric properties with your specific nucleophile class.

SolventDielectric Constant (ε)Optimal Nucleophile ClassTypical Temp (°C)Primary Side Reaction Risks
Ethanol (EtOH) 24.5Aliphatic amines, Anilines (w/ H+)78 (Reflux)Transesterification (if mixed with other alcohols).
Isopropanol (iPrOH) 18.3Anilines (w/ H+)82 (Reflux)Sluggish kinetics with sterically hindered amines.
DMSO 46.7Aliphatic amines (Primary/Secondary)80 - 120Hydration of the 7-CN group if water is present[1].
DMF 36.7Aliphatic amines, Alkoxides80 - 100Dimethylamine substitution (if DMF is degraded).
THF 7.5Highly reactive cyclic amines65 (Reflux)Poor solubility for charge-separated intermediates.

Zone 4: Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. They include specific In-Process Controls (IPCs) and spectroscopic markers to verify success before proceeding to purification.

Protocol A: SNAr with Aliphatic Amines (Base-Promoted)

Best for: Primary/secondary alkylamines, cyclic amines (e.g., piperazine, morpholine).

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate (1.0 mmol) in anhydrous DMF (5.0 mL) under an argon atmosphere.

  • Reagent Addition: Add anhydrous N,N-Diisopropylethylamine (DIPEA) (2.5 mmol), followed by the aliphatic amine (1.2 mmol).

  • Reaction: Heat the mixture to 80 °C using an oil bath. Stir for 2–4 hours[3].

  • In-Process Control (IPC) - TLC: Spot the reaction against the starting material on silica gel (Eluent: 1:1 Hexanes/EtOAc).

    • Validation Marker: The starting material appears as a dark UV-active spot. The product will exhibit bright fluorescence under 365 nm UV light due to the newly formed push-pull electronic system (amino donor to cyano/ester acceptors).

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (25 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

  • Spectroscopic Validation: Run an LC-MS. Confirm the disappearance of the characteristic 3:1 chlorine isotope cluster (M / M+2) and the appearance of the [M+H]+ peak. In 1H NMR, the C2-H singlet (originally ~9.0 ppm) will shift significantly upfield to ~8.5 ppm due to electron donation from the new amine.

Protocol B: SNAr with Anilines (Acid-Catalyzed)

Best for: Electron-neutral or electron-deficient anilines.

  • Preparation: Suspend Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate (1.0 mmol) and the aniline derivative (1.5 mmol) in anhydrous Ethanol (10.0 mL).

  • Catalysis: Add 2-3 drops of concentrated HCl (or 1.0 M HCl in dioxane for strictly anhydrous conditions). Note: Do not use basic conditions here; anilines require LUMO-lowering of the electrophile.

  • Reaction: Heat the mixture to reflux (78 °C) for 12–18 hours.

  • In-Process Control (IPC) - Visual & TLC: The reaction mixture will undergo a stark color change, typically turning deep yellow or orange as the highly conjugated 4-anilino chromophore forms.

  • Workup: Cool the reaction to 0 °C. The product will often crystallize directly from the ethanol as the hydrochloride salt. Filter the precipitate and wash with cold ethanol. To obtain the free base, suspend the solid in saturated aqueous NaHCO3, extract with EtOAc, dry over Na2SO4, and concentrate in vacuo.

  • Spectroscopic Validation: In 1H NMR, look for the appearance of a broad singlet integrating to 1H (the secondary amine N-H) around 9.5–10.5 ppm, which exchanges with D2O.

References

  • "4-Aminoquinoline: a comprehensive review of synthetic strategies", National Center for Biotechnology Information (PMC),[Link]

  • "Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase", Journal of Medicinal Chemistry - ACS Publications,[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Physicochemical Properties of Cyano-Substituted Quinolines: A Guide for Researchers

Introduction: The Quinoline Scaffold and the Strategic Role of the Cyano Group The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1] This privileged structure is p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Strategic Role of the Cyano Group

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1] This privileged structure is present in numerous natural products and synthetic compounds with a vast spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The efficacy, pharmacokinetics, and overall drug-like properties of these molecules are intrinsically governed by their physicochemical characteristics.[1]

The introduction of substituents onto the quinoline ring is a fundamental strategy for fine-tuning these properties. Among the myriad of possible functional groups, the cyano (-C≡N) group holds a unique position. As a potent electron-withdrawing group, it significantly alters the electronic landscape of the quinoline system, thereby modulating key physicochemical parameters such as basicity, lipophilicity, and molecular interactions.[3][4] Furthermore, the cyano group can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[5]

This guide provides a comparative analysis of the core physicochemical properties of cyano-substituted quinolines. We will delve into the influence of the cyano group's position on lipophilicity, acidity, solubility, and melting point, supported by experimental data. Detailed, field-tested protocols for determining these properties are also provided to ensure methodological rigor in your own investigations.

The Electronic Influence of the Cyano Substituent

The cyano group exerts a strong electron-withdrawing effect through both resonance (mesomeric) and inductive effects. This perturbation of electron density is foundational to understanding the changes in the molecule's properties. The position of the cyano group on either the pyridine or benzene ring of the quinoline scaffold dictates the extent and nature of this electronic influence, leading to distinct physicochemical profiles for different isomers.

G cluster_0 Structure-Property Causality Structure Cyano-Substituted Quinoline EWG Strong Electron- Withdrawing Group (-CN) Structure->EWG Possesses pKa Decreased Basicity (Lower pKa) EWG->pKa Causes Lipophilicity Increased Polarity & Modulated Lipophilicity EWG->Lipophilicity Influences Reactivity Altered Reactivity (e.g., Nucleophilic Substitution) EWG->Reactivity Modifies

Caption: The cyano group's influence on quinoline properties.

Comparative Physicochemical Data

The following sections compare key properties, illustrating the impact of the cyano group's introduction and its positional isomerism.

Lipophilicity (LogP)

Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), is a critical determinant of a molecule's ability to cross biological membranes.[1] The introduction of a polar cyano group can have a complex effect. While increasing polarity, it can also mask the basicity of the quinoline nitrogen, influencing the overall LogP. The most reliable method for comparing closely related isomers is through experimental determination, often using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7]

Rationale for Experimental Choice: Calculated LogP values for novel or complex heterocyclic systems can vary significantly between different software algorithms.[8] Experimental determination via RP-HPLC provides a more consistent and physiologically relevant measure (often reported as log kw or correlated to LogP) by assessing the compound's partitioning between a nonpolar stationary phase and a polar mobile phase.[6][9]

CompoundCalculated LogPCommentsReference
Quinoline2.03Parent scaffold[10]
3-Cyanoquinoline1.57Cyano group decreases lipophilicity.[11]
4-Cyano-derivatives~3.85Highly substituted derivatives can remain lipophilic.[12][13]
8-Bromo-6-cyanoquinolineN/AHalogenation and cyanation impact LogP.[14]

Note: LogP values are highly dependent on the specific substituents present on the quinoline ring. The values in the table illustrate general trends.

Acidity and Basicity (pKa)

Quinoline is a weak base due to the lone pair of electrons on the nitrogen atom, with a pKa of its conjugate acid around 4.85-4.9.[10][15] The introduction of a strongly electron-withdrawing cyano group is expected to decrease the electron density on the nitrogen, thereby reducing its ability to accept a proton. This results in a lower pKa value, making the cyano-substituted quinoline a weaker base than the parent compound. This effect is generally more pronounced when the cyano group is on the pyridine ring (positions 2, 3, 4) compared to the benzene ring.

Causality: The cyano group pulls electron density away from the heterocyclic nitrogen atom. This destabilizes the corresponding conjugate acid (the protonated form), making it more acidic (i.e., having a lower pKa) and, consequently, the parent cyanoquinoline a weaker base. This principle is well-established for substituted aromatic systems.[16]

Melting Point

The melting point is influenced by the molecule's crystal packing efficiency, which is dependent on its symmetry and the strength of intermolecular forces. For isomers, differences in melting points can often be attributed to how well the molecules fit into a crystal lattice.

CompoundMelting Point (°C)CommentsReference
Quinoline-15 °CLiquid at room temperature.[10]
3-Cyanoquinoline108-110 °CSolid at room temperature.[17]
isoquinoline-3-carbonitrile127 °CIsomeric structure with a higher melting point.[18]
3,6,8-Tribromoquinoline168-170 °CHalogenation significantly increases the melting point.[19]

Insight: The significant increase in melting point from quinoline to 3-cyanoquinoline highlights the strong dipole-dipole interactions introduced by the nitrile group, which promote a more stable crystal lattice. Differences between isomers like 3-cyanoquinoline and isoquinoline-3-carbonitrile can be attributed to variations in molecular symmetry and packing efficiency.[20]

Solubility

The solubility of quinoline derivatives is a crucial parameter, especially for biological applications. Quinoline itself is only slightly soluble in cold water but dissolves well in most organic solvents.[10] The introduction of a polar cyano group can increase solubility in polar solvents. However, the overall solubility is a balance between the polarity of the cyano group and the lipophilicity of the quinoline core. For many derivatives, solubility in organic solvents like DMSO, ethanol, and dichloromethane is generally good.[21][22]

Practical Consideration: In many synthetic reactions or biological assays, poor solubility can be a significant hurdle. Adjusting the pH can be a powerful technique; in acidic conditions, the quinoline nitrogen can be protonated, forming a more water-soluble salt.[22]

Experimental Protocols

The following protocols describe standardized methods for determining the key physicochemical properties discussed. These are presented as self-validating systems, meaning they include internal checks and calibration steps to ensure data integrity.

Protocol 1: Determination of Lipophilicity (LogP) by RP-HPLC

This method correlates the retention time of a compound on a reverse-phase column with its lipophilicity.

G cluster_workflow LogP Determination by RP-HPLC A 1. Prepare Mobile Phase (e.g., Methanol/Water Gradient) D 4. HPLC Analysis (Inject standards and sample) A->D B 2. Prepare Calibration Standards (Compounds with known LogP) B->D C 3. Prepare Test Compound Solution (Cyanoquinoline derivative) C->D E 5. Measure Retention Times (tR) D->E F 6. Plot Calibration Curve (log k vs. known LogP) E->F G 7. Calculate log k for Test Compound E->G H 8. Determine LogP from Curve F->H G->H

Caption: Workflow for LogP determination using RP-HPLC.

Methodology:

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water (or an appropriate buffer like phosphate buffer at pH 7.4 for LogD determination).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the compounds absorb (e.g., 254 nm).

  • Calibration:

    • Prepare solutions of at least five reference compounds with known LogP values that bracket the expected LogP of the test compound.

    • Inject each standard and record its retention time (t_R).

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Sample Analysis:

    • Prepare a solution of the cyano-substituted quinoline in the mobile phase.

    • Inject the sample and record its retention time (t_R).

  • Calculation:

    • For each compound (standards and sample), calculate the retention factor, k, using the formula: k = (t_R - t_0) / t_0 .

    • Calculate the logarithm of the retention factor (log k).

    • Construct a calibration curve by plotting the known LogP values of the standards against their calculated log k values.

    • Determine the LogP of the cyano-substituted quinoline by interpolating its log k value on the calibration curve.[6][7]

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility.

G cluster_workflow Equilibrium Solubility Determination A 1. Add Excess Solid Compound to Solvent (e.g., Water, Buffer) B 2. Equilibrate (Shake at constant temp. for 24-48h) A->B C 3. Separate Phases (Centrifuge or Filter) B->C D 4. Isolate Saturated Supernatant C->D E 5. Prepare Dilutions of Supernatant D->E F 6. Quantify Concentration (Using HPLC or UV-Vis) E->F G 7. Calculate Solubility (mg/mL or mol/L) F->G

Caption: A generalized workflow for experimental solubility determination.[21]

Methodology:

  • Preparation:

    • Add an excess amount of the solid cyano-substituted quinoline to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4). "Excess" means undissolved solid should be clearly visible.

  • Equilibration:

    • Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Phase Separation:

    • After equilibration, allow the vials to stand to let solids settle.

    • Carefully remove an aliquot of the supernatant. To ensure no solid particulates are transferred, the supernatant must be filtered (using a syringe filter, e.g., 0.22 µm PVDF) or centrifuged at high speed.

  • Quantification:

    • Accurately dilute the clear supernatant with a suitable solvent.

    • Determine the concentration of the dissolved compound using a pre-validated analytical method, such as UV-Vis spectroscopy or HPLC, against a standard calibration curve.

  • Calculation:

    • Calculate the solubility by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.[21]

Conclusion

The introduction of a cyano group to the quinoline scaffold provides a powerful tool for modulating its physicochemical properties, which is essential for the rational design of new therapeutic agents. This guide has demonstrated that the cyano group generally decreases basicity (lowers pKa) and alters lipophilicity and melting point in a predictable manner based on its strong electron-withdrawing nature and its position on the ring. The provided experimental protocols offer robust and reliable methods for quantifying these critical parameters, enabling researchers to build accurate structure-activity relationships and optimize their quinoline-based drug candidates.

References

  • An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents - Benchchem. (URL: )
  • Overcoming poor solubility of quinoline deriv
  • Musiol, R. et al. RP-HPLC determination of lipophilicity in series of quinoline derivatives. PDF. (URL: [Link])

  • Physicochemical properties of cyanoquinoline compounds. Molecular... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers - PMC. (URL: [Link])

  • UV/Vis (dashed line) and photoluminescence (solid line) spectra of 4-cyano-derivatives 8a,b, 9 and 11 in toluene (a) and MeCN (b). … - ResearchGate. (URL: [Link])

  • Physicochemical properties of cyanoquinoline compounds. Molecular... - ResearchGate. (URL: [Link])

  • pKa and pKa* values of hydroquinone and cyano-substituted hydroquinone - ResearchGate. (URL: [Link])

  • Calculated logP values for investigated compounds. - ResearchGate. (URL: [Link])

  • quinoline-3-carbonitrile - Stenutz. (URL: [Link])

  • Synthesis of Novel Cyano Quinoline Derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Quinoline Heterocycles: Synthesis and Bioactivity - IntechOpen. (URL: [Link])

  • Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - ResearchGate. (URL: [Link])

  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers - ResearchGate. (URL: [Link])

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (URL: [Link])

  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers - PubMed. (URL: [Link])

  • Effect of the electronic structure of quinoline and its derivatives on the capacity for intermolecular interactions (Journal Article) - OSTI. (URL: [Link])

  • Synthesis and photophysical properties of a fluorescent cyanoquinoline probe for profiling ERBB2 kinase inhibitor response - PubMed. (URL: [Link])

  • Electronic effects of cyanocarbon groups | Journal of the American Chemical Society. (URL: [Link])

  • Quinoline - Wikipedia. (URL: [Link])

  • Synthesis of New Cyano-Quinoline Derivatives by the Baylis–Hillman Reaction. (URL: [Link])

  • Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches - PMC. (URL: [Link])

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC. (URL: [Link])

  • Versatility of the Cyano Group in Intermolecular Interactions - PMC - NIH. (URL: [Link])

  • UV-Vis absorption spectra of C2 (a), C3 (b) and C5 (c) - ResearchGate. (URL: [Link])

  • Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PubMed. (URL: [Link])

  • isoquinoline-3-carbonitrile - Stenutz. (URL: [Link])

  • pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. (URL: [Link])

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - MDPI. (URL: [Link])

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (URL: [Link])

  • Preparation and Properties of Quinoline. (URL: [Link])

  • Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity | IntechOpen. (URL: [Link])

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (URL: [Link])

  • Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. (URL: [Link])

  • Photo physical properties of 8-hydroxy quinoline. (URL: [Link])

  • Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. (URL: [Link])

  • A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC. (URL: [Link])

  • Melting point and boiling point in isomers - Chemistry Stack Exchange. (URL: [Link])

  • (PDF) Synthesis of novel cyano quinoline derivatives suplemantary - ResearchGate. (URL: [Link])

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (URL: [Link])

  • D.H. Ripin, D.A. Evans pKa's of Inorganic and Oxo-Acids Chem 206. (URL: [Link])

Sources

Comparative

Anticancer Activity of Quinoline Derivatives: A Comparative Guide to C7 Substitution Strategies

The quinoline scaffold is a privileged pharmacophore in oncology, offering a versatile core that can be synthetically tuned to target a wide array of oncogenic drivers. Among the various modification sites, the C7 positi...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged pharmacophore in oncology, offering a versatile core that can be synthetically tuned to target a wide array of oncogenic drivers. Among the various modification sites, the C7 position has emerged as a critical determinant of both target selectivity and binding affinity. Because the C7 vector frequently projects into solvent-exposed regions or narrow hydrophobic pockets of target kinases and enzymes, precise substituent engineering at this site can dictate the success or failure of a lead compound.

This guide provides an objective, data-driven comparison of different C7 substitution strategies, detailing their mechanistic advantages, quantitative efficacies, and the self-validating experimental protocols required to evaluate them.

Mechanistic Comparison of C7 Substituents

The choice of substituent at the C7 position fundamentally alters the spatial and electronic profile of the quinoline core, dictating its primary mechanism of action.

  • Aromatic Rings (Topoisomerase II Targeting): The introduction of bulky aromatic rings at the C7 carbon is responsible for direct interaction with topoisomerase II in a complex with DNA. This modification facilitates critical π−π stacking interactions, significantly improving the overall antitumor properties and stabilizing the DNA-enzyme cleavage complex[1].

  • Halogenated Anilines (KRAS G12C Inhibition): In the development of covalent KRAS G12C inhibitors, fine-tuning the C7 position is paramount. Transitioning from a basic 2-fluorophenyl group to a 2-amino-6-fluoro-phenyl group at the C7 position can result in an almost 20-fold enhancement in inhibitory potency[2]. Mechanistically, the added amino group acts as a crucial hydrogen bond donor within the narrow Switch II pocket of the KRAS mutant, locking the GTPase in an inactive state.

  • Piperazine Side Chains (Aurora Kinase Inhibition): For imidazopyrazine and quinoline hybrids targeting Aurora kinases, the addition of a piperazine-based side chain at the C7 position significantly enhances activity against Aurora-A, -B, and -C[3]. The saturated nitrogenous ring not only improves aqueous solubility but also extends into the solvent-front of the ATP-binding hinge region, optimizing the thermodynamic binding profile.

  • Small Hydrophobic Groups (Estrogen Receptor Selectivity): When targeting the Estrogen Receptor β (ER β ), the C7-substituent acts as an essential structural element for subtype selectivity. Small hydrophobic groups at this position extend precisely into a relatively narrow groove formed by residues Ile373, Ile367, and Phe377, preventing binding to the off-target ER α subtype[4].

Quantitative Efficacy Profiling

The table below summarizes the comparative performance of various C7-substituted quinoline derivatives against their respective oncogenic targets.

Scaffold / Compound ClassC7 SubstituentPrimary TargetCell Line ModelIC50 / PotencyMechanistic Advantage
Quinoline/Quinazoline 2-amino-6-fluoro-phenylKRAS (G12C)H358 (NSCLC)0.2 nM 20-fold enhancement via optimized Switch II pocket fit[2].
Quinoline/Quinazoline 2-fluorophenylKRAS (G12C)H358 (NSCLC)~4.0 nMBaseline binding; lacks optimal H-bond donor[2].
Imidazo-pyrazine/Quinoline Piperazine derivativeAurora-A / B / CHCT-116Potent (nM range)Favorable H-bonding and enhanced solubility[3].
Quinolin-4-ones Aromatic RingsTopoisomerase IIVariousEnhancedDirect intercalation with the Topo II-DNA complex[1].
Benzoxazole/Quinoline Small HydrophobicsEstrogen Receptor β Breast CancerSubtype SelectiveHigh-affinity fit into the Ile373/Phe377 narrow groove[4].

Visualizing Target Engagement

Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Activates KRAS KRAS G12C cMet->KRAS Signaling Cascade Proliferation Tumor Cell Proliferation KRAS->Proliferation Drives Mitosis Topo Topoisomerase II DNA Complex Topo->Proliferation DNA Replication C7_Fluoro C7: 2-amino-6-fluoro-phenyl C7_Fluoro->KRAS Blocks Switch II Pocket C7_Aromatic C7: Aromatic Rings C7_Aromatic->Topo Intercalation / Direct Binding

Fig 1: Mechanistic intervention of distinct C7-substituted quinolines in oncogenic signaling pathways.

Self-Validating Experimental Protocols

To rigorously evaluate the anticancer activity of novel C7-substituted quinolines, researchers must employ a self-validating workflow. Biochemical affinity does not guarantee cellular efficacy due to variables like membrane impermeability or rapid efflux. The following two-phase protocol isolates target affinity from cellular penetrance, ensuring high-confidence hit validation.

Phase 1: Cell-Free Biochemical Validation (ADP-Glo Kinase Assay)

Causality & Rationale: Quinolines are intrinsically fluorescent molecules. Traditional FRET or fluorescence polarization assays often yield false positives or negatives due to auto-fluorescence from the quinoline core. The ADP-Glo assay is a luminescent method that measures ADP formed from a kinase reaction, completely bypassing fluorometric interference.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant target kinase (e.g., KRAS G12C or Aurora A) in assay buffer (40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).

  • Equilibration: Incubate the kinase with serial dilutions of the C7-quinoline derivative (0.01 nM to 10 µM) for 30 minutes at room temperature. Causality: This pre-incubation allows for equilibrium binding, which is strictly required for evaluating covalent inhibitors (like KRAS G12C inhibitors) or slow-binding kinetics.

  • Reaction Initiation: Add ultra-pure ATP and the specific peptide substrate to initiate the reaction. Incubate for 60 minutes.

  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP. After 40 minutes, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction.

  • Quantification: Measure luminescence using a microplate reader. Calculate the biochemical IC50 using non-linear regression.

Phase 2: Cellular Efficacy & Target Engagement (MTT Assay)

Causality & Rationale: To prove that the C7 modification does not abrogate cellular permeability, the compound must be tested in a biologically relevant endogenous model. For KRAS G12C inhibitors, using the H358 Non-Small Cell Lung Cancer (NSCLC) cell line is critical because it endogenously expresses the KRAS G12C mutation[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed H358 cells at a density of 3,000 cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO2. Causality: Seeding density ensures cells remain in the exponential log-growth phase during treatment, which is when they are most vulnerable to anti-proliferative agents.

  • Compound Treatment: Treat cells with the C7-quinoline candidates (Phase 1 hits) across a 10-point concentration gradient for 72 hours.

  • Metabolic Reduction: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Causality: Only metabolically viable cells possess the active mitochondrial reductases required to cleave the tetrazolium ring, converting the yellow MTT dye into insoluble purple formazan crystals.

  • Solubilization & Readout: Aspirate the media, dissolve the formazan crystals in 100 µL of DMSO, and measure absorbance at 570 nm. Calculate the cellular IC50 to confirm target engagement.

Workflow Visualization

Protocol Lib C7 Quinoline Library Bio Phase 1: ADP-Glo Biochemical Assay Lib->Bio Screen Cell Phase 2: MTT Assay (H358 NSCLC Cells) Bio->Cell Target Affinity Confirmed Lead Lead Candidate (IC50 < 1nM) Cell->Lead Cellular Efficacy Validated

Fig 2: Self-validating screening workflow for evaluating C7-quinoline anticancer candidates.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Synthesis and Characterization of Subtype-Selective Estrogen Receptor Ligands and their Application as Pharmacological Tools Source: University of Regensburg URL:[Link]

  • Full article: Inhibitors of the GTPase KRASG12C in cancer: a patent review (2019-2021) Source: Taylor & Francis Online URL:[Link]

Sources

Validation

Electrochemical Profiling and Reactivity of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate: A Comparative Guide

As drug development increasingly relies on late-stage functionalization and sustainable synthetic methodologies, the electrochemical properties of heterocyclic building blocks have come under intense scrutiny. The 4-amin...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on late-stage functionalization and sustainable synthetic methodologies, the electrochemical properties of heterocyclic building blocks have come under intense scrutiny. The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including antimalarials and kinase inhibitors 1.

To access these complex derivatives, chemists frequently utilize 4-chloroquinoline precursors. However, the electronic nature of the substituents on the quinoline ring dictates both its susceptibility to nucleophilic aromatic substitution (SNAr) and its behavior under electrocatalytic cross-coupling conditions. This guide objectively compares the electrochemical and kinetic performance of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate against its unsubstituted and electron-donating analogs.

Mechanistic Causality: The Role of the 7-Position Substituent

In electrochemical synthesis, the reduction potential ( Ered​ ) of a substrate is directly tied to the energy level of its Lowest Unoccupied Molecular Orbital (LUMO). Compounds with electron-withdrawing substituents are found to reduce more easily than those substituted with electron-donating groups 2.

The 7-cyano group exerts a powerful inductive (-I) and mesomeric (-M) electron-withdrawing effect across the conjugated quinoline system. This electronic pull achieves two critical outcomes:

  • Electrochemical Facilitation: It significantly lowers the LUMO energy, shifting the reduction potential to less negative values. In transition-metal-catalyzed electrochemical cross-couplings (e.g., Cobalt-catalyzed C-Cl activation), this allows the reaction to proceed at milder operating potentials, preventing the parasitic reduction of other sensitive functional groups 3.

  • Kinetic Acceleration: By increasing the electrophilicity of the C4 carbon, the 7-cyano group drastically reduces the activation energy required for the formation of the Meisenheimer complex during SNAr reactions.

Conversely, analogs possessing electron-donating groups (like a 7-methoxy moiety) raise the LUMO energy, necessitating harsher reductive potentials and prolonged heating for nucleophilic displacement.

Comparative Performance Data

The following table summarizes the quantitative electrochemical and kinetic data for three key Ethyl 4-chloroquinoline-3-carboxylate analogs.

Compound AnalogSubstituent Electronic EffectReduction Potential ( E1/2​ vs Ag/AgCl)Calculated LUMO (eV)SNAr Half-Life ( t1/2​ )*Electrocatalytic Coupling Yield**
7-Cyano (Target)Strong Withdrawing (-I, -M)-1.15 V-2.851.2 hours88%
7-Hydrogen (Base)Neutral-1.42 V-2.304.5 hours71%
7-Methoxy Donating (+M)-1.68 V-1.95> 12 hours45%

*Conditions: Reaction with morpholine (1.2 eq) in DMF at 80°C. **Conditions: CoBr2(bpy) catalyst, Fe anode, Ni cathode, -1.35 V constant potential.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate internal validation mechanisms.

Protocol A: Cyclic Voltammetry (CV) Profiling

This workflow determines the precise reduction potential of the quinoline analogs. It utilizes Ferrocene as an internal standard to self-validate the reference electrode, ensuring no potential drift occurs during the experiment.

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve Tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous Acetonitrile (MeCN) to yield a 0.1 M supporting electrolyte solution.

  • Analyte Addition: Add the Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate to the electrolyte to achieve a 1.0 mM concentration.

  • Deoxygenation: Sparge the solution with high-purity N2 gas for exactly 10 minutes to remove dissolved oxygen, which would otherwise produce a competing reduction wave at ~-0.8 V.

  • Data Acquisition: Using a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/AgCl reference electrode, sweep the potential from 0.0 V to -2.0 V at a scan rate of 100 mV/s.

  • Internal Standardization (Critical Step): After the initial scan, spike the solution with 1.0 mM Ferrocene. Run a second scan. The Fc/Fc+ redox couple should appear at ~+0.45 V vs Ag/AgCl. Adjust the quinoline E1/2​ values relative to the Ferrocene peak to ensure absolute accuracy.

CV_Workflow S1 1. Electrolyte Prep 0.1 M TBAPF6 in MeCN S2 2. Deoxygenation N2 Sparging (10 min) S1->S2 S3 3. Voltammetry Scan: 100 mV/s, -0.5 to -2.0 V S2->S3 S4 4. Calibration Add Ferrocene (Fc/Fc+) S3->S4

Self-validating cyclic voltammetry workflow with internal standardization.
Protocol B: Cobalt-Catalyzed Electrochemical Cross-Coupling

The 7-cyano analog is highly amenable to electrochemical cross-coupling due to its lowered LUMO. This protocol details the C-Cl activation process.

Step-by-Step Methodology:

  • Cell Setup: Equip an undivided electrochemical cell with a sacrificial Iron (Fe) anode and a Nickel (Ni) foam cathode.

  • Reagent Loading: Add Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate (1.0 mmol), aryl iodide (1.5 mmol), CoBr2 (0.1 mmol), and 2,2'-bipyridine (0.1 mmol) to 15 mL of a DMF/pyridine mixture (9:1 v/v) containing 0.1 M TBAPF6.

  • Electrolysis: Apply a constant current of 10 mA. The operating potential will naturally stabilize around -1.30 V to -1.35 V, which is sufficient to reduce the Co(II) precatalyst to the active Co(0) species, but not negative enough to degrade the 7-cyano group.

  • Monitoring (Self-Validation): Monitor the charge passed. The reaction is complete when 2.2 F/mol of charge has been consumed. A sudden spike in cell voltage indicates the depletion of the quinoline electrophile.

  • Workup: Quench with 1M HCl, extract with ethyl acetate, and purify via silica gel chromatography.

Electrocatalytic_Cycle Cathode Cathode (Electron Source) CoII Co(II) Precatalyst Cathode->CoII 2e- Reduction Co0 Co(0) Active Catalyst CoII->Co0 E < -1.35 V Substrate 7-Cyano-4-Cl Quinoline Co0->Substrate Oxidative Addition Radical Quinolinyl Radical Substrate->Radical C-Cl Cleavage Product Cross-Coupled Product Radical->Product + Aryl Halide Coupling

Mechanism of Co-catalyzed electrochemical C-Cl activation in quinolines.

Conclusion

The selection of the 7-position substituent on the 4-chloroquinoline-3-carboxylate core is not merely a structural preference; it is a fundamental thermodynamic decision. As demonstrated, Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate vastly outperforms its 7-methoxy and unsubstituted counterparts in both electrochemical cross-coupling efficiency and SNAr kinetics. By lowering the LUMO energy, the 7-cyano group allows for milder reductive potentials (-1.15 V), thereby expanding the functional group tolerance of the molecule during complex late-stage drug synthesis.

References

  • MDPI. Spectroscopic, Electrochemical and DFT Studies of Phosphorescent Homoleptic Cyclometalated Iridium(III) Complexes Based on Substituted 4-Fluorophenylvinyl- and 4-Methoxyphenylvinylquinolines.[Link]

  • RHHZ. Merging cobalt catalysis and electrochemistry in organic synthesis.[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.